(4-Methyl-1H-imidazol-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGIFGULXSOHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586176 | |
| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-28-3 | |
| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Methyl-1H-imidazol-2-yl)methanamine synthesis pathways
An In-depth Technical Guide to the Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a primary amine tethered to a 4-methylimidazole core, makes it an essential synthon for a wide array of pharmacologically active agents. This guide provides an in-depth exploration of the primary synthetic pathways for its preparation, with a strong emphasis on the underlying chemical principles and practical experimental considerations. We will dissect the most prevalent and efficient strategies, focusing on the reduction of nitrile precursors and the reductive amination of aldehydes. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of the synthesis of this valuable intermediate.
Introduction: The Strategic Importance of this compound
The imidazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The specific substitution pattern of this compound offers a versatile handle for molecular elaboration. The primary amine at the 2-position serves as a nucleophilic anchor for constructing amides, sulfonamides, and ureas, or as a precursor for further functionalization, while the 4-methyl group provides steric and electronic modulation. Its synthesis is therefore a critical step in the development of novel therapeutics.
This guide will focus on two principal retrosynthetic disconnections, each originating from a key precursor:
-
Pathway A: Reduction of the corresponding nitrile, 4-Methyl-1H-imidazole-2-carbonitrile.
-
Pathway B: Reductive amination of the corresponding aldehyde, 4-Methyl-1H-imidazole-2-carboxaldehyde.
We will examine the synthesis of these precursors and the various methodologies for their conversion to the target amine, providing detailed protocols and mechanistic insights.
Pathway A: Synthesis via Reduction of 4-Methyl-1H-imidazole-2-carbonitrile
The reduction of a nitrile to a primary amine is a fundamental and highly reliable transformation in organic synthesis.[4][5] This pathway is often preferred due to the relative stability of the nitrile precursor and the availability of diverse and high-yielding reduction methods.
Caption: Primary routes to the target amine from the nitrile precursor.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is an industrially scalable and often the most economical method for nitrile reduction.[4] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Causality Behind Experimental Choices: The choice of catalyst is paramount. Raney® Nickel is a highly active and cost-effective catalyst for this transformation.[6] Other group 10 metals like Palladium (Pd) or Platinum (Pt) are also effective.[4] The reaction conditions (pressure, temperature, solvent) are optimized to ensure complete conversion while minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[4][7] Transfer hydrogenation, using a hydrogen donor like 2-propanol instead of H₂ gas, offers a less hazardous alternative that does not require high-pressure equipment.[6]
Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water) with three portions of ethanol to remove water.
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq), the washed Raney® Nickel (0.2-0.5 eq by weight), and anhydrous ethanol or methanol as the solvent.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the pad with additional solvent. The Celite® pad should be kept wet to prevent the pyrophoric catalyst from igniting in the air. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
For lab-scale synthesis, reduction with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄ or LAH) is a common and highly effective strategy.[5][8][9]
-
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This forms an intermediate imine anion. A second hydride ion then attacks, leading to a dianion, which upon aqueous work-up is protonated to yield the primary amine.[8][9] Two full equivalents of the hydride are consumed in the process.[8]
Caption: Mechanism of nitrile reduction using LiAlH₄.
-
Trustworthiness and Self-Validation: This method is highly reliable, but LiAlH₄ is a pyrophoric reagent that reacts violently with water.[10] Its safe handling is non-negotiable and requires anhydrous conditions and a careful quenching procedure. A successful protocol is validated by the complete consumption of the starting nitrile (monitored by TLC or LC-MS) and a carefully controlled work-up to safely destroy excess hydride.
Experimental Protocol: LiAlH₄ Reduction[10]
-
Reaction Setup: Under a nitrogen or argon atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Purification: Stir the resulting suspension vigorously for 30 minutes, then filter it through Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target amine.
Method 3: Mixed Reagent System (Raney® Ni / KBH₄)
This method provides a milder and safer alternative to LiAlH₄ while avoiding the need for high-pressure hydrogenation equipment.[7][11]
-
Expertise & Experience: Potassium borohydride (KBH₄) alone is generally not a potent enough reducing agent to convert nitriles to amines.[7] However, its reducing power is significantly enhanced in the presence of a catalyst like Raney® Nickel. This synergistic system is highly effective for reducing both aliphatic and aromatic nitriles to primary amines with excellent selectivity and in high yields.[7][11][12] The reaction proceeds under mild conditions (room temperature) and does not require an inert atmosphere, making it experimentally convenient.[7]
Experimental Protocol: Raney® Ni / KBH₄ Reduction[7][11]
-
Reaction Setup: In a round-bottom flask, add Raney® Nickel (approx. 1.0 eq, moist weight), potassium borohydride (KBH₄, 4.0 eq), and dry ethanol.
-
Addition: To this stirred suspension, add a solution of 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq) in ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst. Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney® Ni, H₂ (gas) | 40-60 °C, 50-100 psi H₂ | Economical, scalable, clean | Requires high-pressure equipment, pyrophoric catalyst |
| Chemical Reduction | LiAlH₄, THF | 0 °C to reflux | High yield, fast, reliable for lab scale | Pyrophoric reagent, requires strict anhydrous conditions |
| Mixed Reagent System | Raney® Ni, KBH₄, EtOH | Room Temperature | Mild, safe, high selectivity, experimentally simple | Stoichiometric borohydride, catalyst separation needed |
Synthesis of Key Precursor: 4-Methyl-1H-imidazole-2-carbonitrile
A robust synthesis of the target amine relies on the efficient preparation of its precursors. The nitrile can be synthesized from the corresponding aldehyde.
Caption: Conversion of the aldehyde precursor to the nitrile.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding aldoxime.
-
Dehydration: The aldoxime is then treated with a dehydrating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the aldoxime directly to the nitrile.[13]
Pathway B: Synthesis via Reductive Amination
An alternative strategy involves the direct conversion of 4-Methyl-1H-imidazole-2-carboxaldehyde to the amine. This process, known as reductive amination, combines the formation of an imine and its reduction into a single synthetic operation.
-
Causality Behind Experimental Choices: The reaction involves condensing the aldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose as they are selective for the imine and will not reduce the starting aldehyde. Catalytic hydrogenation can also be employed.
Synthesis of the Aldehyde Precursor
The critical step for this pathway is the formylation of the imidazole ring at the C-2 position. The C-2 proton of an imidazole is the most acidic and can be selectively removed by a strong base.
-
Authoritative Grounding: The direct lithiation of the C-2 position of an N-substituted imidazole followed by quenching with an electrophile is a well-established and powerful method for C-2 functionalization.[14][15] Using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (−78 °C) generates the 2-lithio intermediate, which can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[15][16] An N-1 protecting group is often required to direct the lithiation to the C-2 position and prevent deprotonation of the N-H proton.
Caption: Synthesis of the aldehyde via directed ortho-metalation.
Conclusion
The synthesis of this compound is most reliably achieved through the reduction of its nitrile precursor, 4-Methyl-1H-imidazole-2-carbonitrile. This approach offers multiple, high-yielding methodologies, from scalable catalytic hydrogenation to convenient and mild mixed-reagent systems like Raney® Ni/KBH₄. The choice of method depends on the scale of the synthesis and the equipment available. While reductive amination of the corresponding aldehyde presents a viable alternative, it necessitates an additional synthetic effort to prepare the aldehyde precursor, typically via a directed lithiation strategy. A thorough understanding of these pathways, their mechanisms, and the practical considerations involved is essential for any researcher working with this versatile and valuable building block.
References
- 1. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of (4-Methyl-1H-imidazol-2-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-1H-imidazol-2-yl)methanamine
Abstract: This technical guide provides a comprehensive analysis of the core , a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is structured to provide not only the available property data but also the underlying scientific principles and detailed experimental methodologies for their determination. Key parameters including molecular structure, acid-base dissociation constants (pKa), lipophilicity (LogP), and aqueous solubility are discussed in the context of their impact on pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the robust characterization of this and similar small molecules.
Introduction to this compound
This compound is a small molecule featuring a substituted imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous endogenous molecules (e.g., histidine) and successful therapeutic agents, valued for its hydrogen bonding capabilities and its ability to act as a proton donor or acceptor. The presence of a primary aminomethyl group at the 2-position and a methyl group at the 4-position of the imidazole ring defines its unique structural and electronic characteristics. A thorough understanding of its physicochemical properties is a prerequisite for any rational drug design and development program, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes available data with authoritative experimental protocols to serve as a foundational reference for its scientific investigation.
Core Physicochemical Properties
The behavior of a drug candidate in a biological system is dictated by its intrinsic physicochemical nature. This section summarizes the key properties of this compound.
Molecular Structure and Identifiers
A precise understanding of the molecular structure is the starting point for all physicochemical analysis. The compound consists of a five-membered imidazole ring with a methyl substituent at position 4 and a methanamine (-CH₂NH₂) substituent at position 2.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 518064-28-3 | [1] |
| Canonical SMILES | CC1=CN=C(N1)CN | [1] |
Acid-Base Properties (pKa)
The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters for a drug candidate. It determines the degree of ionization of the molecule at a given pH, which directly influences its solubility, absorption across biological membranes, and binding to its target protein. This compound possesses two key basic centers: the primary aliphatic amine and the imidazole ring.
The determination of precise pKa values is essential, as even minor variations can significantly alter a compound's pharmacokinetic profile.[2][3]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
| Parameter | Value | Note |
| XLogP3 | -0.6 | This is a computationally predicted value.[1] |
The negative predicted LogP value suggests that this compound is a hydrophilic compound, favoring the aqueous phase over the lipid phase.[1] This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors and has a low molecular weight. For ionizable compounds, the distribution coefficient (LogD) is often more biologically relevant, as it considers the partition of all ionic species at a specific pH.[4] Given the basic nature of the molecule, its LogD is expected to be significantly lower (more hydrophilic) at acidic pH values where it is fully protonated.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[5]
Experimental solubility data for this compound is not available in the reviewed sources. However, based on its predicted low LogP and the presence of two basic, ionizable functional groups, the compound is anticipated to have high aqueous solubility, particularly in the acidic environment of the stomach. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, which provides the most accurate measure of a compound's solubility.[5][6]
Experimental Methodologies
To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring pKa, LogP, and solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (an acid or a base).[7][8]
Causality: This method relies on the principle that as an acidic or basic functional group is neutralized, there is a point of maximum inflection in the pH vs. titrant volume curve. This inflection point corresponds to the pKa of that functional group.[2][3]
Detailed Protocol:
-
System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[2][7]
-
Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[7] To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[2]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2][7]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
For a basic compound like this, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[7]
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches a plateau in the high basic range (e.g., pH 12).[7]
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve. This is often done by analyzing the first or second derivative of the curve.
-
Validation: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.[7]
Determination of LogP by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[4][9]
Causality: This method establishes a thermodynamic equilibrium of the solute between two immiscible liquid phases. The ratio of the solute's concentration in each phase at equilibrium defines the partition coefficient.
Detailed Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[4][10] This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4] Add a small aliquot of this stock to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vessel and shake it vigorously for a set period (e.g., 30 minutes sonication followed by several hours on a shaker) to ensure the compound fully partitions and reaches equilibrium between the two phases.[11] Let the vessel stand to allow for complete phase separation, which can be aided by centrifugation.[11]
-
Phase Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the phases.[9]
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[5][10] A calibration curve must be prepared for quantification.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For measurements at a specific pH, this value is LogD.[4]
Determination of Thermodynamic Solubility
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid material. It represents the true equilibrium solubility.[12][13]
Causality: This method ensures that the system has reached its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid solute. This is achieved by allowing sufficient time for dissolution and precipitation to reach a steady state.[12]
Detailed Protocol:
-
System Preparation: Prepare the desired aqueous medium (e.g., phosphate buffer at pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous medium. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[6]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours or longer.[5][13] The time required to reach equilibrium should be determined by measuring the concentration at multiple time points (e.g., 24h, 48h) until it remains constant.[12]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined by a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.
-
Validation: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted, as this can significantly affect the solubility of ionizable compounds.[6]
References
- 1. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
(4-Methyl-1H-imidazol-2-yl)methanamine CAS number and structure
An In-depth Technical Guide to (4-Methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical identity, a validated synthetic protocol, and its established and potential applications, grounding all claims in authoritative scientific data.
Core Chemical Identity and Physicochemical Properties
This compound is a primary amine built upon a 4-methyl-substituted imidazole scaffold. The imidazole ring is a crucial pharmacophore in numerous biologically active molecules, making this compound a valuable starting material for chemical synthesis.[1][2] Due to tautomerism inherent in the N-unsubstituted imidazole ring, this compound can also be named (5-methyl-1H-imidazol-2-yl)methanamine; for clarity, the 4-methyl nomenclature will be used throughout this guide.
The definitive Chemical Abstracts Service (CAS) number for this compound is 518064-28-3 .[3]
Structure:
The structure consists of an imidazole ring methylated at position 4, with an aminomethyl (-CH₂NH₂) group attached at position 2.
Data Presentation: Physicochemical Properties
The following table summarizes key computed properties, providing a snapshot of the molecule's characteristics relevant to experimental design, such as solubility and membrane permeability predictions.
| Property | Value | Source |
| Molecular Weight | 111.15 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | -0.6 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 111.079647300 Da | PubChem[3] |
| Polar Surface Area | 54.7 Ų | PubChem[3] |
Synthesis Protocol: Reduction of 4-Methyl-1H-imidazole-2-carbonitrile
The most direct and reliable synthesis of this compound is through the chemical reduction of its corresponding nitrile precursor, 4-Methyl-1H-imidazole-2-carbonitrile.[4] This approach is favored due to the commercial availability of the starting nitrile and the high efficiency of nitrile reduction methodologies.
Expertise & Experience: Causality in Reagent Selection
Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for this protocol. While other methods like catalytic hydrogenation exist, LiAlH₄ is exceptionally effective for converting aliphatic and heterocyclic nitriles to primary amines under relatively mild conditions. It provides a powerful, non-catalytic route that avoids potential catalyst poisoning by the nitrogen-rich imidazole ring and ensures complete reduction without side reactions like imine formation or hydrolysis, which can complicate workups. The use of an anhydrous ethereal solvent (like THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water or alcohols.
Experimental Workflow Diagram
Caption: Synthetic workflow for the LiAlH₄ reduction of 4-methyl-1H-imidazole-2-carbonitrile.
Trustworthiness: Self-Validating Protocol
This protocol incorporates a standard Fieser workup for quenching the LiAlH₄ reaction. This specific, sequential addition of water and aqueous sodium hydroxide is designed to produce a granular, easily filterable precipitate of aluminum salts, which is a critical step for achieving high purity and yield. The final purification by column chromatography serves as a validation step, allowing for the isolation of the target compound, which can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Precursor Addition: In a separate flask, dissolve 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in anhydrous THF.
-
Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred suspension via an addition funnel. Causality: This controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used. Causality: This specific sequence ensures the formation of a granular solid.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (EtOAc).
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.
Applications in Drug Development and Research
The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the imidazole ring's ability to act as a bioisostere for other functional groups and its capacity to participate in hydrogen bonding and metal coordination.
Role as a Pharmacophore for Receptor Ligands
The core structure is prevalent in compounds designed to interact with various biological targets. A notable example is the development of agonists for the somatostatin receptor 3 (SSTR3). Research has shown that derivatives, such as (4-phenyl-1H-imidazol-2-yl)methanamine, serve as a potent lead series for SSTR3 agonists, which have therapeutic potential in oncology and endocrinology.[5] The aminomethyl group provides a key interaction point, while the imidazole ring anchors the molecule within the receptor's binding pocket.
Building Block for Complex Molecules
This compound serves as a valuable intermediate for synthesizing more complex molecules. The primary amine can be readily functionalized through reactions like acylation, reductive amination, or substitution to build larger molecular frameworks. This versatility is exploited in the construction of novel heterocyclic systems and libraries of compounds for high-throughput screening.[6]
Logical Relationship Diagram
Caption: Role of the core compound as a versatile scaffold for developing therapeutic agents.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-methyl-1h-imidazole-2-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 5. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Predicted Biological Activity of (4-Methyl-1H-imidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of this compound. While extensive research on this specific molecule is not publicly available, its structural features—a substituted imidazole ring coupled with a methanamine group—strongly suggest potential interactions with histamine receptors. This document outlines the scientific basis for this prediction, details the probable mechanisms of action, and provides a full suite of experimental protocols to systematically investigate its biological activity. The guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction and Scientific Rationale
The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of biologically active compounds.[1][2][3] Its presence in endogenous molecules like the amino acid histidine and the neurotransmitter histamine underscores its significance in biological systems. This compound incorporates this key heterocyclic scaffold.
Based on established structure-activity relationships (SAR) for ligands of biogenic amine receptors, the structural components of this compound suggest a high probability of interaction with histamine receptors. The imidazole ring provides the necessary scaffold for receptor recognition, while the methanamine side chain can mimic the ethylamine group of histamine, allowing for potential binding and activation or inhibition of these receptors.
Derivatives of structurally similar compounds, such as (4-phenyl-1H-imidazol-2-yl)methanamine, have been identified as potent agonists for the somatostatin receptor 3.[4] Furthermore, compounds with the 4-substituted imidazole core are well-documented as ligands for the histamine H3 receptor.[5][6] This precedent strengthens the hypothesis that this compound is likely to exhibit activity at histamine receptors, and potentially other G protein-coupled receptors (GPCRs).
This guide will, therefore, focus on the predicted activity of this compound as a histamine receptor ligand, providing the theoretical framework and practical methodologies for its investigation.
Predicted Mechanism of Action and Signaling Pathways
This compound is predicted to act as a ligand for one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). Each of these receptors is a GPCR that initiates distinct intracellular signaling cascades upon activation.
Potential Histamine Receptor Interactions
-
Histamine H1 Receptor (H1R): Coupled to Gq/11, activation of H1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]
-
Histamine H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[7]
-
Histamine H3 Receptor (H3R): Coupled to Gi/o, H3R activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] The H3R primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[9]
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o, H4R activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[7]
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it acts as a histamine receptor agonist.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of (4-Methyl-1H-imidazol-2-yl)methanamine
Abstract
(4-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring the imidazole scaffold, a cornerstone pharmacophore in modern medicinal chemistry. While direct pharmacological data on this specific compound is sparse, its structural motifs suggest a high probability of interaction with several key therapeutic targets. This guide synthesizes information from structure-activity relationships of analogous compounds and the broader pharmacology of imidazole derivatives to illuminate the most promising therapeutic avenues for this compound. We will delve into its potential as a modulator of histamine and somatostatin receptors, supported by a comprehensive analysis of the underlying signaling pathways and detailed protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related imidazole-containing compounds.
Introduction: The Imidazole Scaffold as a Privileged Structure
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a versatile scaffold for drug design.[3][4] The imidazole moiety is present in essential biomolecules such as the amino acid histidine and purines, highlighting its fundamental role in biological systems.[3] Consequently, synthetic imidazole derivatives have been successfully developed into a wide array of therapeutic agents with activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This compound (PubChem CID: 16494776) is a relatively simple derivative, yet its structure holds key features that suggest significant pharmacological potential.[6] The presence of a methyl group at the 4-position and a methanamine substituent at the 2-position provides specific steric and electronic properties that can drive selective interactions with biological targets. This guide will primarily focus on two of the most promising target families for this compound based on structural analogy: histamine receptors and somatostatin receptors.
Primary Potential Therapeutic Target: Histamine H3 Receptor
The strongest evidence for a potential therapeutic target for this compound points towards the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[7] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[8] This positions the H3R as a critical regulator of diverse physiological processes such as sleep-wake cycles, cognition, and appetite.
Rationale for H3R Targeting: A Matter of Structural Analogy
Numerous potent and selective H3R antagonists feature an imidazole core, underscoring its importance as a key pharmacophore for H3R binding.[9][10][11] The general structure of many H3R antagonists consists of an imidazole ring, a linker, and another cyclic moiety. While this compound is a smaller molecule, its core structure is highly reminiscent of the imidazole-containing pharmacophores of established H3R ligands.[9][11] It is plausible that this compound could act as a fragment or lead compound for the development of novel H3R modulators. Depending on the specific interactions it forms within the H3R binding pocket, it could exhibit either antagonist or agonist activity. H3R antagonists, in particular, have garnered significant interest for their potential in treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter release.[7]
Presumptive Signaling Pathway
As a Gi/o-coupled receptor, activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An antagonist would block these effects, thereby disinhibiting the neuron and promoting neurotransmitter release.
Caption: Presumptive Histamine H3 Receptor Signaling Pathway.
Secondary Potential Therapeutic Target: Somatostatin Receptor 3 (SSTR3)
Another compelling avenue of investigation is the potential for this compound to interact with somatostatin receptors, specifically SSTR3. This hypothesis is supported by a study that identified substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as potent SSTR3 agonists.[12] Although the substitution at the 4-position differs (methyl vs. phenyl), the core scaffold is identical, suggesting that the 4-methyl derivative may retain affinity for SSTR3.
Somatostatin receptors are a family of five GPCRs (SSTR1-5) that mediate the diverse physiological effects of the hormone somatostatin. These effects include the inhibition of hormone secretion, regulation of cell proliferation, and modulation of neurotransmission. SSTR3 is of particular interest as it is implicated in the regulation of insulin secretion and has been investigated as a potential target for the treatment of diabetes and certain cancers.
Structure-Activity Relationship (SAR) Insights
The discovery of (4-phenyl-1H-imidazol-2-yl)methanamine analogs as SSTR3 agonists provides a valuable starting point for understanding the SAR of this chemical series.[12] The imidazole ring and the methanamine group at the 2-position appear to be crucial for receptor recognition and activation. The substituent at the 4-position likely influences potency and selectivity. The smaller methyl group in this compound compared to a phenyl ring would alter the steric and electronic profile, potentially affecting its binding affinity and efficacy at SSTR3.
Presumptive Signaling Pathway
Similar to the H3R, SSTR3 also couples to Gi/o proteins. Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, SSTR3 activation can lead to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, resulting in cell hyperpolarization and reduced hormone/neurotransmitter secretion.
Caption: Presumptive Somatostatin Receptor 3 Signaling Pathway.
Other Potential Therapeutic Targets
The versatility of the imidazole scaffold suggests that this compound could interact with a broader range of biological targets.[1][2][3] These include:
-
Other Histamine Receptors (H1, H2, H4): While the primary evidence points towards H3, cross-reactivity with other histamine receptor subtypes cannot be ruled out without experimental validation.
-
Enzyme Inhibition: Imidazole-containing compounds are known to inhibit various enzymes, including cytochrome P450s and metalloenzymes.[7][13] The nitrogen atoms of the imidazole ring can coordinate with the heme iron of CYPs or the metal cofactors of other enzymes.
-
Antimicrobial Targets: Imidazole derivatives are the basis for many antifungal and antibacterial drugs.[2] They can interfere with ergosterol synthesis in fungi or inhibit other essential microbial enzymes.
Experimental Protocols for Target Validation
To empirically determine the therapeutic targets of this compound, a systematic experimental approach is required. The following protocols outline the key steps for validating its interaction with the primary and secondary potential targets.
General Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C5H9N3 | PubChem[6] |
| Molecular Weight | 111.15 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
Experimental Workflow for Target Identification and Validation
Caption: Experimental workflow for target validation.
Protocol 1: Radioligand Binding Assay for H3R and SSTR3
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and somatostatin receptor 3.
Materials:
-
Cell membranes expressing recombinant human H3R or SSTR3.
-
Radioligands: [3H]-Nα-methylhistamine (for H3R) or [125I]-SST-14 (for SSTR3).
-
Non-specific binding competitors: Thioperamide (for H3R) or unlabeled somatostatin-14 (for SSTR3).
-
This compound stock solution.
-
Scintillation counter and filter plates.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of the non-specific competitor.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at H3R and SSTR3.
Materials:
-
CHO or HEK293 cells stably expressing human H3R or SSTR3.
-
Forskolin (an adenylyl cyclase activator).
-
Known H3R/SSTR3 agonist and antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Agonist Mode:
-
Plate the cells and incubate with serial dilutions of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using the assay kit.
-
A dose-dependent decrease in cAMP indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a known EC80 concentration of an H3R or SSTR3 agonist.
-
Stimulate with forskolin.
-
Measure intracellular cAMP levels.
-
A dose-dependent reversal of the agonist-induced cAMP inhibition indicates antagonist activity.
-
Conclusion and Future Directions
This compound, by virtue of its imidazole core, presents a compelling starting point for therapeutic discovery. The structural similarities to known pharmacologically active compounds strongly suggest that its primary therapeutic targets are likely to be the histamine H3 receptor and the somatostatin SSTR3 receptor. The outlined experimental protocols provide a clear path for the validation of these hypotheses.
Future research should focus on a comprehensive screening of this compound against a panel of receptors and enzymes to fully elucidate its pharmacological profile. Should it demonstrate significant activity and selectivity for a particular target, further structure-activity relationship studies would be warranted to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents. The inherent versatility of the imidazole scaffold ensures that the exploration of this compound and its analogs is a promising endeavor in the field of drug discovery.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors [twincore.de]
An In-depth Technical Guide to (4-Methyl-1H-imidazol-2-yl)methanamine: From Discovery to Application
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Imidazole Scaffold
(4-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound featuring a methyl-substituted imidazole ring with a methanamine group at the 2-position. While the specific historical account of its initial discovery is not prominently documented in scientific literature, its significance has grown steadily within the field of medicinal chemistry. The imidazole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The unique arrangement of a 4-methyl group and a 2-methanamine substituent on the imidazole ring provides a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide will provide a comprehensive overview of its synthesis, characterization, and burgeoning applications in drug discovery and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem |
| Molecular Weight | 111.15 g/mol | PubChem |
| CAS Number | 518064-28-3 | PubChem |
| Appearance | Typically a solid | - |
| Solubility | Soluble in polar organic solvents | General knowledge |
Table 1: Key Physicochemical Properties of this compound.
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is instrumental in identifying the protons on the imidazole ring, the methyl group, and the aminomethyl substituent. The chemical shifts and coupling patterns provide valuable information about the electronic environment of each proton.
-
¹³C NMR spectroscopy complements the proton data by revealing the chemical shifts of the carbon atoms in the molecule, including the distinct signals for the imidazole ring carbons, the methyl carbon, and the methylene carbon of the aminomethyl group.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amine and the imidazole ring, and the C-H stretching vibrations of the methyl and methylene groups.
-
Synthesis and Methodologies
While a singular, seminal paper detailing the first synthesis of this compound is not readily apparent, its preparation can be approached through established methods for imidazole synthesis and functionalization. The general strategies often involve the construction of the imidazole ring followed by the introduction or modification of the substituents.
General Synthetic Approach:
A plausible and commonly employed route for the synthesis of 2-aminoalkyl-imidazoles involves a multi-step process, which can be adapted for this compound.
Figure 1: A generalized synthetic workflow for this compound.
Representative Experimental Protocol:
The following is a conceptual, step-by-step methodology for the synthesis, drawing from established procedures for similar imidazole derivatives.
Step 1: Synthesis of 2-Cyano-4-methyl-1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate α-aminonitrile precursor in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equivalent of a cyanating agent (e.g., cyanogen bromide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Amine
-
Reaction Setup: Dissolve the 2-cyano-4-methyl-1H-imidazole intermediate in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, to the solution at a controlled temperature (typically 0 °C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete, as indicated by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Extraction and Purification: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents due to its structural features that allow for diverse chemical modifications and interactions with biological targets.
As a Pharmacophore in Bioactive Molecules:
The imidazole ring can act as a hydrogen bond donor and acceptor, and the aminomethyl group provides a key site for further functionalization, enabling the exploration of structure-activity relationships (SAR).
-
Somatostatin Receptor Agonists: Derivatives of the closely related (4-phenyl-1H-imidazol-2-yl)methanamine have been identified as potent agonists of the somatostatin receptor 3 (SSTR3)[1]. This suggests that the this compound core could be a promising starting point for designing novel SSTR agonists with potential applications in treating various diseases, including neuroendocrine tumors.
-
Anticancer Agents: The imidazole nucleus is a common feature in many anticancer agents[2]. The ability to modify the aminomethyl group and the imidazole ring of this compound allows for the synthesis of libraries of compounds to be screened for cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Imidazole derivatives have a long history of use as antifungal and antibacterial agents. The structural features of this compound make it a candidate for the development of new antimicrobial compounds to combat drug-resistant pathogens.
As a Key Intermediate in Synthesis:
The primary amine functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules through reactions such as:
-
Amide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
Sulfonamide synthesis
Figure 2: Synthetic utility of this compound in generating diverse bioactive molecules.
Future Perspectives and Conclusion
This compound, while not having a widely celebrated history of discovery, represents a molecule of significant potential for the future of drug development. Its straightforward, albeit not trivial, synthesis and the versatility of its functional groups make it an attractive building block for combinatorial chemistry and targeted drug design. As our understanding of the biological roles of imidazole-containing compounds continues to grow, we can anticipate that this particular scaffold will be increasingly utilized in the quest for novel and effective therapeutics. Further research into its own intrinsic biological activity and the development of more efficient and scalable synthetic routes will undoubtedly unlock its full potential in the years to come.
References
(4-Methyl-1H-imidazol-2-yl)methanamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of (4-Methyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of significant interest to researchers in drug discovery and medicinal chemistry. This document details its commercial availability, provides a reliable, step-by-step synthesis protocol, and explores its potential applications as a scaffold for novel therapeutics, particularly targeting histamine and dopamine receptors.
Commercial Availability and Sourcing
Direct commercial availability of this compound is limited. A thorough search of major chemical supplier catalogs, including Sigma-Aldrich, indicates that this specific primary amine is not a stock item. However, its N-methylated derivative, N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, is available, suggesting that the core scaffold is accessible.
For researchers requiring the primary amine, custom synthesis is the most viable route. The key precursor for this synthesis, 4-methyl-1H-imidazole-2-carbaldehyde , is readily available from commercial suppliers such as Sigma-Aldrich and Chem-Impex. This availability makes the synthesis of the target compound a straightforward process for a proficient organic chemist.
Table 1: Key Precursor Availability
| Compound Name | CAS Number | Typical Suppliers |
| 4-Methyl-1H-imidazole-2-carbaldehyde | 113825-16-4 | Sigma-Aldrich, Chem-Impex |
Recommended Synthesis Protocol: Reductive Amination
The most efficient and reliable method for the synthesis of this compound is the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.
Experimental Protocol
Materials:
-
4-Methyl-1H-imidazole-2-carbaldehyde
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Imine Formation:
-
To a solution of 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
-
Reduction:
-
To the stirring solution containing the in-situ formed imine, add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of triethylamine (e.g., 0.5-1%) to prevent streaking.
-
dot
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The 2-aminomethyl-4-methylimidazole core of the title compound is a valuable building block for the synthesis of ligands targeting various G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor have shown therapeutic potential for the treatment of cognitive disorders, attention-deficit/hyperactivity disorder (ADHD), and Alzheimer's disease. The imidazole ring is a key pharmacophoric element for H₃ receptor ligands.[2][3][4][5][6][7] The this compound scaffold can be elaborated to generate potent and selective H₃ receptor antagonists.
dot
Caption: Simplified signaling pathway of the histamine H₃ receptor.
Dopamine D₃ Receptor Ligands
The dopamine D₃ receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse.[8][9] Selective D₃ receptor ligands are sought after as potential therapeutics with improved side-effect profiles compared to existing antipsychotics. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives have been synthesized and shown to possess high affinity for dopamine D₂ and D₃ receptors.[10] This indicates that the this compound core can serve as a foundation for the development of novel dopamine receptor modulators.
Conclusion
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues and their binding affinities for dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-Methyl-1H-imidazol-2-yl)methanamine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(4-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. Its structural resemblance to histamine and other biologically active imidazole-containing compounds suggests its potential as a modulator of various physiological processes. The imidazole nucleus is a well-established pharmacophore, known to interact with a range of biological targets, and the specific substitution pattern of this compound makes it a valuable tool for investigating structure-activity relationships, particularly in the context of G protein-coupled receptors.[1]
This technical guide provides a comprehensive overview of the essential safety considerations, handling procedures, and a detailed, adaptable synthetic protocol for this compound. Furthermore, it delves into its analytical characterization and discusses its potential biological activities, offering a holistic resource for laboratory professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling, storage, and application in experimental settings. While experimentally determined data for the free base is not extensively available, the properties of its dihydrochloride salt and related imidazole compounds provide valuable insights.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₅H₉N₃ | [2] |
| Molecular Weight | 111.15 g/mol | [2] |
| Appearance | Likely a solid, as the dihydrochloride salt is a solid. | [2] |
| Solubility | The free base is expected to be soluble in organic solvents such as methanol and ethanol. The hydrochloride salt would exhibit greater solubility in water. | [3] |
| pKa | The imidazole ring has two nitrogen atoms with different pKa values. The pyrrole-like nitrogen is weakly acidic, while the pyridine-like nitrogen is basic (pKa of conjugate acid ~7). The primary amine side chain will also have a basic pKa. | |
| Stability | Imidazole compounds can be sensitive to pH and light. Solutions should be stored at low temperatures and protected from light. It is recommended to prepare fresh solutions for each experiment. | [3] |
Safety and Handling
This compound and its derivatives are classified as acute oral toxins and may cause skin and eye irritation.[2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available safety data for structurally related compounds, the primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
The following PPE is mandatory when handling this compound:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges is required when working outside of a certified chemical fume hood or in poorly ventilated areas. | Prevents respiratory tract irritation from dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Emergency Procedures
Immediate and appropriate action in the event of an exposure is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management and Waste Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined above. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated hazardous waste container and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Synthesis of this compound
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established methods for the reduction of nitriles to primary amines and should be performed by chemists experienced in handling reactive reagents.
Step 1: Reduction of 4-Methyl-1H-imidazole-2-carbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Extraction: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of DCM and methanol with a small percentage of triethylamine to prevent streaking.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the imidazole ring, the methylene protons of the aminomethyl group, the amine protons, and the aromatic proton on the imidazole ring. Predicted chemical shifts based on similar structures are summarized below.[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the methyl group, the methylene group, and the three carbons of the imidazole ring.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Imidazole-CH | ~6.5 - 7.0 (s, 1H) | ~115 - 125 |
| -CH₂-NH₂ | ~3.8 - 4.2 (s, 2H) | ~35 - 45 |
| Imidazole-CH₃ | ~2.1 - 2.3 (s, 3H) | ~10 - 15 |
| -NH₂ | Broad singlet | - |
| Imidazole-C-CH₃ | - | ~125 - 135 |
| Imidazole-C-CH₂NH₂ | - | ~145 - 155 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would likely show fragmentation patterns involving the loss of the aminomethyl side chain.[6]
Biological Activity and Mechanism of Action
While direct experimental data on the biological activity of this compound is limited in the public domain, its structural similarity to known bioactive molecules, particularly histamine, provides a strong basis for predicting its pharmacological profile.
Presumptive Target: Histamine H₃ Receptor
The imidazole ring is a key pharmacophore for histamine receptor ligands.[1] Structurally similar compounds are known to act as antagonists at the histamine H₃ receptor (H₃R), a G protein-coupled receptor primarily expressed in the central nervous system.[7][8] The H₃R acts as a presynaptic autoreceptor, regulating the release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.
Proposed Signaling Pathway
As a potential H₃R antagonist, this compound would block the constitutive activity of the receptor or inhibit the binding of the endogenous agonist, histamine. This would lead to an increase in the release of histamine and other neurotransmitters, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders.
Caption: Proposed mechanism of action of this compound as a histamine H₃ receptor antagonist.
Toxicological Profile
Specific toxicological data for this compound is not available. However, data for the structurally related compound, 4-methylimidazole, provides a basis for a preliminary hazard assessment. 4-Methylimidazole has moderate acute oral toxicity in animal studies, with LD50 values ranging from 370 mg/kg in mice to 751 mg/kg in rats. It is also reported to be a skin and eye irritant. Based on this information, this compound should be handled with care, assuming a similar hazard profile until more specific data becomes available.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery, particularly in the exploration of histamine H₃ receptor antagonists. This guide provides a comprehensive framework for its safe handling, synthesis, and characterization. As with any research chemical, a thorough understanding of its properties and potential hazards is essential for its responsible use in a laboratory setting. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
- 8. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: (4-Methyl-1H-imidazol-2-yl)methanamine in Synthetic Chemistry
(An Application Note for Researchers, Scientists, and Drug Development Professionals)
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazole Core - A Privileged Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a key coordinating ligand in metalloenzymes contribute to its remarkable versatility.[2][3] The imidazole moiety is a fundamental component of the essential amino acid histidine and is found in numerous natural products and blockbuster drugs, where it often plays a critical role in target binding and modulation of pharmacokinetic properties.[1][2]
(4-Methyl-1H-imidazol-2-yl)methanamine, with its primary amine tethered to the 2-position of the 4-methylimidazole core, represents a particularly valuable and versatile building block for synthetic chemists. The primary amine serves as a convenient handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This application note provides a comprehensive guide to the use of this compound in key synthetic transformations, including amide bond formation, reductive amination, and N-alkylation, complete with detailed protocols and expert insights to empower your research and development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[4] |
| Molecular Weight | 111.15 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 518064-28-3 | PubChem[4] |
Safety and Handling Precautions:
Based on data for structurally related imidazole compounds, this compound should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory to prevent skin and eye contact.[5][6] An accessible eyewash station and safety shower are essential.[5] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]
Core Synthetic Applications and Protocols
The primary amine of this compound is a versatile functional group that readily participates in a variety of bond-forming reactions. The following sections provide detailed, field-proven protocols for three fundamental transformations: amide coupling, reductive amination, and N-alkylation.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in the construction of peptides and a wide range of pharmaceuticals. The following protocol details a robust method for coupling this compound with a carboxylic acid using standard carbodiimide chemistry.
Experimental Protocol: Amide Coupling via EDC/HOBt Activation
This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve reaction efficiency.[7]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (at a concentration of 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, leading to higher yields and purer products.[7]
-
DIPEA: This non-nucleophilic base is used to neutralize any acidic species present in the reaction mixture, such as the hydrochloride salt of EDC or any acidic protons, ensuring the primary amine is in its free, nucleophilic form.
-
Aqueous Workup: The washes with sodium bicarbonate and brine are crucial for removing unreacted starting materials, coupling reagents, and their byproducts, simplifying the final purification step.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
The Versatile Scaffold: Application Notes and Protocols for (4-Methyl-1H-imidazol-2-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone in medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents across a wide range of diseases.[1][2] Among the vast family of imidazole-containing compounds, (4-Methyl-1H-imidazol-2-yl)methanamine emerges as a particularly valuable building block, especially in the design of potent and selective ligands for various biological targets.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its role in the development of histamine H3 receptor antagonists. We will delve into the rationale behind its use, its contribution to pharmacodynamic and pharmacokinetic properties, and provide detailed protocols for its synthesis and incorporation into lead compounds.
The Significance of the 2-(Aminomethyl)-4-methylimidazole Moiety
The structural features of this compound make it a compelling starting point for drug design. The 4-methyl group can provide a degree of steric hindrance, influencing selectivity and metabolic stability. The 2-aminomethyl substituent offers a crucial point for chemical modification, allowing for the introduction of various pharmacophoric elements and linkers to modulate activity and physicochemical properties.
Core Application: A Key Pharmacophore for Histamine H3 Receptor Antagonists
A prominent application of the this compound scaffold is in the development of histamine H3 receptor (H3R) antagonists. The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[3] Consequently, H3R antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[4][5]
The imidazole ring of the scaffold often serves as a key pharmacophoric element, mimicking the endogenous ligand histamine and interacting with critical residues in the H3 receptor binding pocket.[3] The 2-aminomethyl group provides a versatile handle to introduce side chains that can occupy other regions of the receptor, thereby fine-tuning affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).[6]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies on H3R antagonists have revealed the importance of the substitution pattern on the imidazole ring and the nature of the group attached to the aminomethyl linker. The 4-methyl group in the this compound scaffold can contribute to enhanced selectivity over other histamine receptor subtypes. Modifications of the primary amine to secondary or tertiary amines, and the incorporation of various cyclic and acyclic moieties, have led to the discovery of highly potent and selective H3R antagonists.[3][5]
Experimental Protocols
The following protocols provide a representative synthesis for this compound and its subsequent use in the synthesis of a model histamine H3 receptor antagonist.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available 4-methylimidazole. The first step involves the formylation of 4-methylimidazole to yield 4-methyl-1H-imidazole-2-carboxaldehyde, followed by reductive amination to produce the target primary amine.
Step 1: Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde
This step can be achieved through various methods, with one common approach being the Vilsmeier-Haack reaction. However, a more direct and often higher-yielding method involves lithiation at the 2-position followed by quenching with an appropriate formylating agent.
-
Materials:
-
4-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-methylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-1H-imidazole-2-carboxaldehyde by column chromatography on silica gel.
-
Step 2: Reductive Amination to this compound
Reductive amination is a widely used and efficient method for the conversion of aldehydes to amines.[7][8]
-
Materials:
-
4-Methyl-1H-imidazole-2-carboxaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with saturated NaHCO₃ solution to a pH of ~9-10.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Protocol 2: Synthesis of a Model Histamine H3 Receptor Antagonist
This protocol illustrates the use of this compound as a building block in the synthesis of a representative H3 receptor antagonist via amide bond formation.
-
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., 4-(hexyloxy)benzoic acid as a representative example)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add triethylamine (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Amide Bond Formation Workflow
Caption: Amide coupling to form a model H3R antagonist.
Beyond Histamine H3 Receptors: Broader Potential
While the application of the this compound scaffold is well-documented in the context of H3 receptor antagonists, the inherent versatility of the imidazole core suggests broader potential in medicinal chemistry. Imidazole-containing compounds have demonstrated a wide spectrum of biological activities, including:
-
Anticancer: Imidazole derivatives can act as kinase inhibitors or interact with other targets involved in cancer progression.[9]
-
Antimicrobial: The imidazole ring is a key component of several antifungal and antibacterial agents.
-
Anti-inflammatory: Certain imidazole derivatives have shown potent anti-inflammatory effects.
The this compound scaffold provides a valuable starting point for the exploration of these and other therapeutic areas through techniques like scaffold hopping and fragment-based drug design.[4][10]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| 4-Methylimidazole | C₄H₆N₂ | 82.11 | Starting material |
| 4-Methyl-1H-imidazole-2-carboxaldehyde | C₅H₆N₂O | 110.11 | Intermediate |
| This compound | C₅H₉N₃ | 111.15 | Key building block |
| Model H3R Antagonist | Varies | Varies | Therapeutic agent |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application as a key pharmacophore in the design of histamine H3 receptor antagonists is well-established, driven by the favorable properties of the substituted imidazole ring. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, ensures its continued importance in the quest for novel therapeutics targeting a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical entity in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of (4-Methyl-1H-imidazol-2-yl)methanamine
Introduction: The Significance of N-Alkylated Imidazole Derivatives
(4-Methyl-1H-imidazol-2-yl)methanamine is a versatile bifunctional molecule, featuring both a primary amine and a substituted imidazole ring. Its derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole motif in numerous biologically active compounds. N-alkylation of the primary amine allows for the systematic modification of the molecule's steric and electronic properties, which is a crucial strategy in the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of potential drug candidates.
This document provides detailed protocols for the N-alkylation of this compound, focusing on methodologies that offer control over chemoselectivity—a key challenge arising from the presence of multiple nucleophilic nitrogen centers. We will primarily detail the reductive amination pathway, a robust and selective method for alkylating the primary amine, and also discuss direct alkylation as an alternative approach.
Understanding the Chemoselectivity Challenge
The structure of this compound presents three potential sites for N-alkylation: the primary exocyclic amine and the two nitrogen atoms of the imidazole ring. Uncontrolled alkylation can lead to a complex mixture of products, complicating purification and reducing the yield of the desired compound. Therefore, the choice of synthetic strategy is paramount.
Reductive amination is the preferred method for selectively alkylating the primary amine. This two-step, one-pot reaction involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of the imine to the corresponding secondary amine.[1][2] The mild reducing agents used in this procedure are typically chemoselective for the imine over the carbonyl group, and the reaction conditions generally do not favor alkylation of the less nucleophilic imidazole ring.[3]
Direct alkylation with alkyl halides is a more traditional approach but is often plagued by a lack of selectivity.[4][5] This method can result in alkylation at the primary amine, as well as at either of the imidazole nitrogens, and may also lead to over-alkylation of the primary amine to form tertiary amines or even quaternary ammonium salts.[3] The regioselectivity on the imidazole ring is influenced by steric and electronic factors.[6]
Primary Protocol: Reductive Amination
This protocol is recommended for its high chemoselectivity towards the primary amine, operational simplicity, and broad substrate scope. Sodium triacetoxyborohydride is highlighted as the reducing agent due to its mild nature and excellent selectivity for imines in the presence of aldehydes and ketones.[7][8]
Reaction Mechanism: Reductive Amination
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Synthesis and Evaluation of Histamine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] The development of selective agonists for these receptor subtypes has been instrumental in delineating their specific roles and has paved the way for novel therapeutic interventions. This guide provides a comprehensive overview of the experimental procedures for synthesizing and characterizing selective agonists for each of the four histamine receptor subtypes.
The histamine H1 receptor is primarily involved in allergic reactions and inflammation.[4] H2 receptors are key regulators of gastric acid secretion.[5] The H3 receptor predominantly functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[6] The H4 receptor is principally expressed on hematopoietic cells and is implicated in inflammatory and immune responses.[7]
This document furnishes detailed, step-by-step protocols for the synthesis of representative selective agonists for each receptor subtype: 2-(3-(Trifluoromethyl)phenyl)histamine for H1, Amthamine for H2, Immepip for H3, and VUF 8430 for H4. Furthermore, it outlines comprehensive procedures for the purification and characterization of these synthesized compounds, followed by robust in vitro functional assays to ascertain their biological activity and selectivity.
I. Synthesis of Histamine Receptor Agonists
A critical aspect of studying histamine receptor pharmacology is the availability of high-purity, well-characterized selective agonists. The following section provides detailed synthetic protocols for a representative agonist for each of the four histamine receptor subtypes.
A. Synthesis of a Selective H1 Receptor Agonist: 2-(3-(Trifluoromethyl)phenyl)histamine
2-(3-(Trifluoromethyl)phenyl)histamine is a potent and selective H1 receptor agonist.[8] The synthesis involves the construction of the imidazole ring followed by deprotection of the amine.
Synthetic Pathway
Caption: Synthetic scheme for 2-(3-(Trifluoromethyl)phenyl)histamine.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 3-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) and 1,4-diamino-2-butanone dihydrochloride (1.1 eq) in a saturated solution of ammonia in ethanol.
-
Reaction: Heat the mixture at 100 °C for 24 hours. The pressure will increase during the reaction.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is purified by preparative reversed-phase HPLC to yield 2-(3-(trifluoromethyl)phenyl)histamine as a dihydrochloride salt.
B. Synthesis of a Selective H2 Receptor Agonist: Amthamine
Amthamine is a potent and selective H2 receptor agonist characterized by a thiazole ring.[9]
Synthetic Pathway
Caption: Synthetic scheme for Amthamine.
Protocol:
-
Synthesis of 2-Amino-4-(chloromethyl)thiazole: React 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq) with thiocyanoacetamide (1.0 eq) in a suitable solvent like ethanol at reflux.
-
Synthesis of 2-Amino-4-(phthalimidomethyl)thiazole: Treat the resulting 2-amino-4-(chloromethyl)thiazole (1.0 eq) with potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF at room temperature.
-
Deprotection to Amthamine: Reflux the phthalimide-protected intermediate (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol to cleave the phthalimide group and yield Amthamine.
-
Purification: The final product can be purified by crystallization from a suitable solvent system.
C. Synthesis of a Selective H3 Receptor Agonist: Immepip
Immepip is a potent and selective H3 receptor agonist featuring a piperidine ring.[10][11] A recently developed synthetic pathway offers an efficient route to this compound.
Synthetic Pathway
Caption: Synthetic scheme for Immepip.
Protocol:
-
Protection of Piperidine: React 4-piperidinemethanol (1.0 eq) with trityl chloride (1.05 eq) in the presence of a non-nucleophilic base like triethylamine in dichloromethane (DCM) to protect the piperidine nitrogen.
-
Oxidation to Aldehyde: Oxidize the resulting alcohol (1.0 eq) to the corresponding aldehyde using Dess-Martin periodinane (1.2 eq) in DCM.
-
Imidazole Ring Formation: Treat the aldehyde (1.0 eq) with tosylmethyl isocyanide (TosMIC, 1.1 eq) and sodium cyanide (catalytic amount) in a mixture of dimethoxyethane and methanol to form the imidazole ring.
-
Deprotection: Remove the trityl protecting group by treating the intermediate (1.0 eq) with trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the crude product by preparative HPLC to obtain Immepip as a TFA salt.
D. Synthesis of a Selective H4 Receptor Agonist: VUF 8430
VUF 8430 is a potent and selective H4 receptor agonist.
Synthetic Pathway
Caption: Synthetic scheme for VUF 8430.
Protocol:
-
Synthesis of S-(2-Aminoethyl)isothiouronium bromide hydrobromide: Reflux a mixture of 2-bromoethylamine hydrobromide (1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Guanidinylation: React the S-(2-aminoethyl)isothiouronium bromide hydrobromide (1.0 eq) with cyanamide (1.2 eq) in a suitable solvent under basic conditions to form the guanidino group.
-
Purification: The final product, VUF 8430, can be purified by recrystallization.
II. Purification and Characterization
Ensuring the purity and structural integrity of the synthesized agonists is paramount for obtaining reliable pharmacological data.
A. Purification
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the synthesized histamine receptor agonists to a high degree of purity (>95%).[12]
General Preparative HPLC Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.[13]
-
Detection: UV detection at a wavelength where the imidazole or other aromatic moieties absorb (e.g., 214 nm or 254 nm).
-
Fraction Collection: Fractions are collected based on the UV chromatogram, and those containing the pure product are pooled.
-
Lyophilization: The pooled fractions are lyophilized to remove the mobile phase and obtain the purified compound as a salt (e.g., TFA or hydrochloride salt).
B. Characterization
The identity and purity of the synthesized agonists should be confirmed using a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
Analytical HPLC is used to assess the purity of the final compound. A sharp, single peak is indicative of a pure compound.
2. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized agonist. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]+.[6][14][15]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized agonist. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the expected structure of the molecule.[16][17][18]
Table 1: Summary of Analytical Data for Representative Agonists
| Agonist | Receptor | Expected [M+H]+ | Key 1H NMR Signals (δ, ppm) |
| 2-(3-(CF3)phenyl)histamine | H1 | 256.11 | Aromatic protons (7.5-8.0), Imidazole protons (7.0-7.5), Ethylamine chain (2.8-3.2) |
| Amthamine | H2 | 157.07 | Thiazole proton (6.5-7.0), Ethylamine chain (2.7-3.1), Methyl group (2.3) |
| Immepip | H3 | 178.14 | Imidazole protons (6.8, 7.6), Piperidine & ethyl protons (1.5-3.5) |
| VUF 8430 | H4 | 162.09 | Methylene protons (2.5-3.5), Guanidino/isothiourea protons (broad signals) |
III. In Vitro Functional Assays
Once synthesized and characterized, the biological activity of the agonists is evaluated using in vitro functional assays. These assays are crucial for determining the potency (EC50) and efficacy of the compounds at their respective target receptors.
A. H1 Receptor Agonist Evaluation: Calcium Mobilization Assay
Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium concentration.[19][20][21] This can be measured using a fluorescent calcium indicator in cells expressing the H1 receptor.
Protocol using HEK293 cells expressing the human H1 receptor:
-
Cell Culture: Culture HEK293 cells stably expressing the human H1 receptor in a suitable medium.[22]
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Stimulation: Add varying concentrations of the synthesized H1 agonist to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC50 value.
Workflow for Calcium Mobilization Assay
Caption: Workflow for the H1 receptor calcium mobilization assay.
B. H2 Receptor Agonist Evaluation: cAMP Accumulation Assay
The Gs-coupled H2 receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[23][24][25]
Protocol using CHO cells expressing the human H2 receptor:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human H2 receptor.
-
Cell Treatment: Treat the cells with varying concentrations of the synthesized H2 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration to determine the EC50 value.[26]
Workflow for cAMP Accumulation Assay
Caption: Workflow for the H2 receptor cAMP accumulation assay.
C. H3 Receptor Agonist Evaluation: [³⁵S]GTPγS Binding Assay
The Gi/o-coupled H3 receptor inhibits adenylyl cyclase. Agonist binding to the H3 receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[13][14]
Protocol using membranes from cells expressing the human H3 receptor:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing the human H3 receptor.
-
Assay Incubation: Incubate the cell membranes with varying concentrations of the synthesized H3 agonist, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to calculate the EC50 and Emax values.
Workflow for [³⁵S]GTPγS Binding Assay
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 13. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of 2-(Aminomethyl)imidazole Derivatives in Catalytic Systems
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-(Aminomethyl)imidazole Ligands in Catalysis
While specific catalytic applications for (4-Methyl-1H-imidazol-2-yl)methanamine are not extensively documented in peer-reviewed literature, the broader class of 2-(aminomethyl)imidazole derivatives has emerged as a versatile and valuable ligand scaffold in the development of novel catalytic systems. These bidentate ligands, featuring both a soft imidazole nitrogen and a hard primary or secondary amine nitrogen, offer a unique electronic and steric profile for coordinating with a variety of transition metals, including palladium, copper, and ruthenium. This dual-donor character allows for the formation of stable metal complexes that can effectively catalyze a range of important organic transformations.
This technical guide provides an in-depth exploration of the application of 2-(aminomethyl)imidazole derivatives in catalysis, offering detailed protocols and field-proven insights for researchers in organic synthesis and drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, providing a solid foundation for the design and execution of catalytic reactions using this promising class of ligands.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The appropriate choice of ligand is critical for achieving high catalytic activity, selectivity, and functional group tolerance. 2-(Aminomethyl)imidazole derivatives have shown potential in this arena, particularly in their ability to stabilize palladium(0) and palladium(II) species in the catalytic cycle.
A. Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and substituted aromatic compounds. The following protocol provides a general procedure for the use of a palladium catalyst supported by a 2-(aminomethyl)imidazole derivative.
Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Aminomethyl)imidazole derivative ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the 2-(aminomethyl)imidazole derivative ligand, and potassium carbonate.
-
Add the aryl halide and the arylboronic acid to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 6 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | 2 | 8 | 85 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2 | 10 | 88 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
II. Copper-Catalyzed Reactions
Copper catalysis has gained significant attention as a more sustainable and economical alternative to palladium-based systems for certain transformations. The coordination chemistry of 2-(aminomethyl)imidazole derivatives with copper has been explored, suggesting their potential as ligands in various copper-catalyzed reactions.[1]
A. Ullmann-type C-N Coupling: A Protocol for the Synthesis of N-Aryl Imidazoles
The Ullmann condensation is a classic method for the formation of C-N bonds. Modern advancements have led to milder reaction conditions through the use of appropriate ligands for the copper catalyst.
Protocol 2: Copper-Catalyzed N-Arylation of Imidazoles
Materials:
-
Imidazole (1.2 eq)
-
Aryl halide (1.0 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
2-(Aminomethyl)imidazole derivative ligand (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with CuI, the 2-(aminomethyl)imidazole derivative ligand, and K₃PO₄.
-
Add the imidazole and the aryl halide, followed by anhydrous DMF.
-
Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the N-aryl imidazole product.
Data Presentation: Representative Ullmann-type C-N Coupling Reactions
| Entry | Aryl Halide | Imidazole | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Imidazole | 5 | 18 | 85 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 2-Methylimidazole | 5 | 24 | 78 |
| 3 | 2-Chloropyridine | Benzimidazole | 5 | 24 | 75 |
III. Ruthenium and Iridium Complexes in Asymmetric Catalysis
The chiral derivatization of 2-(aminomethyl)imidazoles opens the door to their application in asymmetric catalysis. Ruthenium and iridium complexes bearing these chiral ligands have been investigated for their potential in transfer hydrogenation and other enantioselective transformations. While detailed catalytic protocols are still emerging, the coordination of these ligands to Ru and Ir centers has been established in the context of developing new therapeutic agents, which provides a strong basis for their exploration in catalysis.[2]
A. Conceptual Framework for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a key method for the synthesis of chiral alcohols from prochiral ketones. A hypothetical catalytic cycle involving a Ru-2-(aminomethyl)imidazole complex is presented below.
Logical Relationship: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A conceptual catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
IV. Mechanistic Considerations and the Role of the Ligand
The efficacy of 2-(aminomethyl)imidazole derivatives in catalysis can be attributed to several key features:
-
Chelation: The bidentate nature of the ligand leads to the formation of a stable five-membered chelate ring with the metal center. This enhances the stability of the catalytic species and can prevent ligand dissociation.
-
Electronic Tuning: The electronic properties of the imidazole ring and the amine substituent can be readily modified through synthesis. This allows for the fine-tuning of the electron density at the metal center, which in turn influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Influence: The steric bulk of substituents on the imidazole ring or the amine nitrogen can be adjusted to create a specific chiral pocket around the metal center. This is crucial for achieving high enantioselectivity in asymmetric catalysis.
V. Conclusion and Future Outlook
2-(Aminomethyl)imidazole derivatives represent a promising and adaptable class of ligands for the development of novel catalytic systems. Their straightforward synthesis and the tunability of their steric and electronic properties make them attractive targets for ligand design. While their application in catalysis is an area of ongoing research, the foundational studies on their coordination chemistry with palladium, copper, and ruthenium provide a strong impetus for further exploration. Future work in this area will likely focus on the synthesis of new chiral derivatives for asymmetric catalysis and the application of these ligand-metal complexes in a broader range of organic transformations, including C-H activation and photoredox catalysis. The protocols and insights provided in this guide serve as a valuable starting point for researchers seeking to harness the potential of 2-(aminomethyl)imidazole ligands in their own synthetic endeavors.
References
Application Notes and Protocols for the Quantification of (4-Methyl-1H-imidazol-2-yl)methanamine
Introduction
(4-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine containing a substituted imidazole ring. Imidazole-containing compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and roles as synthetic intermediates.[1] Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and reaction monitoring in synthetic chemistry. This guide provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, with explanations grounded in established analytical principles.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[2] |
| Molecular Weight | 111.15 g/mol | PubChem[2] |
| XLogP3-AA | -0.6 | PubChem[2] |
| PSA (Polar Surface Area) | 54.7 Ų | PubChem[2] |
The low XLogP3-AA value suggests high polarity, which will influence the choice of chromatographic conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of imidazole-containing compounds.[3][4][5] This method is particularly suitable for routine analysis in quality control settings where high sensitivity is not the primary requirement.
Scientific Rationale
The method capitalizes on the chromophoric nature of the imidazole ring, which allows for detection by UV spectrophotometry. A reverse-phase C8 or C18 column is selected to retain the polar analyte, and an acidic mobile phase is employed to ensure the amine functional group is protonated, leading to improved peak shape and retention.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for this application. |
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) | C8 provides a good balance of retention for polar compounds.[3] |
| Mobile Phase | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 with orthophosphoric acid | An acidic mobile phase ensures consistent protonation of the amine.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | Imidazole compounds exhibit strong absorbance at this wavelength.[4] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve. A linear regression with an R² value > 0.99 is expected.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and specificity. However, due to the polarity and presence of active hydrogens in this compound, derivatization is necessary to improve its volatility and chromatographic behavior.[6][7]
Scientific Rationale
Derivatization with a silylating agent like N-(Trimethylsilyl)imidazole (TMSI) or an acylating agent like isobutyl chloroformate converts the polar N-H groups into less polar, more volatile derivatives.[6][7] This enhances the analyte's passage through the GC column and improves peak shape. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the derivatized analyte and its fragments.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS quantification with derivatization.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
N-(Trimethylsilyl)imidazole (TMSI) or isobutyl chloroformate
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (GC grade)
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC-MS System | Standard GC with a Mass Selective Detector | Provides high separation efficiency and selective detection. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust column for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimized for separation of the derivatized analyte from reagent peaks. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MSD Temp. | 230 °C (source), 150 °C (quadrupole) | Typical temperatures to prevent condensation. |
| Detection Mode | Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification | SIM mode provides higher sensitivity and selectivity for target analytes.[6] |
3. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Prepare solutions of the standard and sample in anhydrous acetonitrile (e.g., 100 µg/mL).
-
Derivatization with Isobutyl Chloroformate: To 100 µL of the standard/sample solution, add 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[6] Vortex and allow to react.
-
Extraction: Adjust the pH to 8.0 and extract the derivative with ethyl acetate.[6] The ethyl acetate layer is then injected into the GC-MS.
4. Data Analysis:
-
Identify the derivatized analyte peak by its retention time and mass spectrum.
-
For quantification, use SIM mode monitoring characteristic ions of the derivatized analyte.
-
Construct a calibration curve using derivatized standards and quantify the sample as described for the HPLC-UV method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices due to its exceptional sensitivity and selectivity.[8][9] This method is ideal for bioanalytical studies or trace impurity analysis.
Scientific Rationale
This technique combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically by electrospray ionization, ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| LC-MS/MS System | UPLC/HPLC coupled to a Triple Quadrupole Mass Spectrometer | High-throughput separation with highly selective and sensitive detection. |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | Provides excellent separation efficiency for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes ionization.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase LC-MS.[10] |
| Gradient | 5% B to 95% B over 5 min | A gradient is used to elute the analyte and clean the column efficiently. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules, and positive mode is used for amines. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 400 °C | Ensures efficient desolvation of the mobile phase. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity. |
3. MRM Transition Optimization:
-
The precursor ion will be the protonated molecule [M+H]⁺, which for C₅H₉N₃ is m/z 112.1.
-
Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal collision energy and identify the most abundant, stable product ions.
-
Hypothetical MRM Transitions:
-
Quantifier: 112.1 -> [Fragment 1]
-
Qualifier: 112.1 -> [Fragment 2]
-
4. Standard and Sample Preparation:
-
Prepare standards and samples in the initial mobile phase composition (e.g., 95% A, 5% B) to ensure good peak shape.
-
Concentrations for LC-MS/MS can be much lower, typically in the ng/mL to pg/mL range.
-
Filter all solutions through a 0.22 µm syringe filter.
5. Data Analysis:
-
Integrate the peak area for the quantifier MRM transition.
-
Use the qualifier transition to confirm the identity of the analyte (the ratio of quantifier to qualifier peak areas should be consistent across standards and samples).
-
Construct a calibration curve and quantify the sample as described in the previous methods.
Method Validation and Quality Control
For all the described methods, a proper validation according to ICH guidelines or equivalent standards is necessary to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the application, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and straightforward approach for routine analysis. GC-MS, with a necessary derivatization step, provides high separation efficiency and definitive identification. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity determination, LC-MS/MS is the method of choice. Each protocol provided herein serves as a comprehensive starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. benchchem.com [benchchem.com]
Introduction: Unlocking the Potential of (4-Methyl-1H-imidazol-2-yl)methanamine in Bioassays
An in-depth guide to the chemical modification of (4-Methyl-1H-imidazol-2-yl)methanamine, a versatile building block in drug discovery, is presented. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for its derivatization, enabling its use in a wide array of biological assays.
This compound is a small molecule featuring a primary aliphatic amine and a 4-methyl-imidazole core.[1] This structure is a valuable scaffold in medicinal chemistry, appearing in leads for targets such as somatostatin receptors.[2] To investigate the biological activity, target engagement, and pharmacokinetic properties of this molecule or its analogs, it is essential to track and quantify them in complex biological systems.
Derivatization—the process of chemically modifying a compound to enhance its properties for analysis—is a critical step. By attaching a reporter tag, such as a fluorophore or biotin, to the this compound core, we can enable its detection and manipulation in various bioassays, including fluorescence microscopy, flow cytometry, immunoassays, and affinity purification.[3][]
This guide focuses on the derivatization of the highly reactive primary amine group, providing a foundation for robust and reproducible bioassay development.
Core Principles of Amine Derivatization
The primary aliphatic amine (-NH₂) on this compound is the most accessible and reactive site for covalent modification under mild, biologically compatible conditions.[5] The key to successful derivatization lies in selecting the appropriate amine-reactive chemistry.
N-Hydroxysuccinimide (NHS) Ester Chemistry
The most prevalent and reliable method for labeling primary amines involves N-Hydroxysuccinimide (NHS) esters.[6][7] This chemistry relies on the reaction of the amine with an NHS ester-functionalized reporter molecule (e.g., a fluorescent dye or biotin). The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the ester, forming a highly stable amide bond and releasing NHS as a byproduct.[6]
The efficiency of this reaction is highly pH-dependent. A slightly alkaline pH of 8.3-8.5 is optimal, as it deprotonates the primary amine, increasing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester, which becomes rapid at higher pH values.[8][9] It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.[9]
Protocol 1: Fluorescent Labeling
This protocol details the conjugation of an amine-reactive fluorescent dye to this compound. Fluorescent labeling enables the resulting probe to be used in applications such as high-content screening, fluorescence microscopy, and flow cytometry.[]
A. Reagent and Equipment Preparation
-
This compound: Prepare a 10 mM stock solution in an appropriate solvent (e.g., water or DMSO).
-
Amine-Reactive Fluorescent Dye: Select an NHS ester of a suitable fluorophore (see Table 1). Immediately before use, dissolve in anhydrous DMSO to a 10 mM stock concentration.[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Prepare fresh and ensure the pH is accurate. Do not use Tris or other amine-containing buffers.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is recommended for purifying small molecule conjugates.[11]
-
Analytical Instruments: LC-MS to confirm product mass and spectrophotometer to determine labeling efficiency.
| Fluorophore (NHS Ester) | Typical Ex (nm) | Typical Em (nm) | Key Characteristics |
| Fluorescein (FITC/CFSE) | 494 | 521 | Bright green fluorescence; pH sensitive; prone to photobleaching.[12] |
| Alexa Fluor™ 488 | 495 | 519 | Bright, photostable alternative to fluorescein; pH insensitive.[12] |
| Cyanine3 (Cy3) | 550 | 570 | Bright orange-red fluorescence; commonly used in multiplexing.[] |
| Alexa Fluor™ 555 | 555 | 565 | Photostable and bright orange-red dye. |
| Cyanine5 (Cy5) | 649 | 670 | Far-red fluorescence; useful for reducing background autofluorescence.[13] |
| Alexa Fluor™ 647 | 650 | 668 | Bright, photostable far-red dye, ideal for in vivo imaging.[14] |
B. Step-by-Step Labeling Protocol
-
Calculate Reagent Volumes: For a 100 µL reaction, combine 10 µL of 10 mM this compound (final concentration 1 mM) with 80 µL of Reaction Buffer.
-
Add Fluorescent Dye: To the amine solution, add 1.5-3.0 µL of the 10 mM amine-reactive dye stock (final molar ratio of 1.5:1 to 3:1, dye:amine). A molar excess of the dye helps drive the reaction to completion.[3]
-
Incubate: Mix the reaction thoroughly by vortexing. Incubate for 1-2 hours at room temperature, protected from light.[3]
-
Quench Reaction (Optional but Recommended): Add 10 µL of 1 M Tris-HCl to the reaction mixture to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Purify the reaction mixture using reverse-phase HPLC. Separate the labeled conjugate from unreacted dye and the starting amine. Collect fractions corresponding to the fluorescently labeled product peak.
-
Verification and Quantification:
-
Confirm the identity of the product by analyzing the collected fraction via LC-MS. The expected mass will be [Mass of this compound] + [Mass of Fluorophore] - [Mass of NHS].
-
Quantify the conjugate by measuring the absorbance of the fluorophore at its λ_max.
-
Protocol 2: Biotinylation for Affinity-Based Assays
Biotinylation is the process of covalently attaching biotin to a molecule.[15] The resulting biotinylated probe can be used in a vast range of applications that leverage the extraordinarily strong and specific interaction between biotin and avidin or streptavidin (K_d ≈ 10⁻¹⁴ M).[16] This enables techniques such as affinity purification, pull-down assays, and detection via enzyme-linked assays (ELISA).
A. Reagent and Equipment Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Amine-Reactive Biotin: Select an NHS-ester of biotin (see Table 2). Prepare a 25 mM stock solution in anhydrous DMSO immediately before use.[15]
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer with 150 mM NaCl, pH 7.2-7.5. While a higher pH increases reaction rate, pH 7.2-7.5 provides a good balance between amine reactivity and NHS-ester stability for protein labeling, and can be adapted here. For small molecules, pH 8.3 can also be used.[6]
-
Purification: Reverse-phase HPLC or a desalting column suitable for small molecules.
-
Verification: LC-MS to confirm mass; HABA assay for a colorimetric estimation of biotin incorporation if desired.
| Biotinylation Reagent | Spacer Arm (Å) | Solubility | Key Features |
| NHS-Biotin | 13.5 | Water-insoluble | Standard reagent, must be dissolved in organic solvent.[16] |
| NHS-LC-Biotin | 22.4 | Water-insoluble | "Long Chain" spacer reduces steric hindrance. |
| Sulfo-NHS-Biotin | 13.5 | Water-soluble | Ideal for reactions in purely aqueous buffers.[5] |
| Sulfo-NHS-LC-Biotin | 22.4 | Water-soluble | Water-soluble with a long spacer arm for improved binding access. |
B. Step-by-Step Biotinylation Protocol
-
Prepare Reaction Mixture: In a microfuge tube, add 10 µL of 10 mM this compound to 90 µL of Reaction Buffer.
-
Add Biotin Reagent: Add 8 µL of 25 mM NHS-LC-Biotin solution (a 2-fold molar excess). The optimal molar ratio may need to be determined empirically but a 2-5 fold excess is a good starting point.
-
Incubate: Mix and incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using HPLC or a suitable desalting column. This step is crucial to prevent the free biotin from competing with the biotinylated probe in downstream applications.
-
Verification:
-
Confirm successful conjugation via LC-MS. The expected mass is [Mass of Amine] + [Mass of Biotin Reagent] - [Mass of NHS].
-
Store the purified biotinylated compound at -20°C.
-
Troubleshooting and Key Considerations
-
Low Reaction Yield:
-
Hydrolyzed Reagent: Ensure NHS-ester reagents (dyes, biotin) are stored in a desiccator and dissolved in anhydrous DMSO immediately before use.[6]
-
Incorrect pH: Verify the pH of your reaction buffer. For NHS esters, pH should be between 7.2 and 8.5.[8]
-
Competing Amines: Ensure no Tris, glycine, or ammonium salts are present in your compound solution or buffer.[17]
-
-
Multiple Derivatizations: This is not a concern for this compound as it only has one primary amine. For larger molecules with multiple lysines, reducing the molar excess of the labeling reagent can favor mono-labeling.[10]
-
Imidazole Ring Reactivity: While the primary amine is significantly more nucleophilic, the imidazole ring can react under certain conditions. The mild conditions outlined in these protocols strongly favor reaction at the primary amine. Verification by LC-MS is essential to confirm the site of modification.
Conclusion
The derivatization of this compound through fluorescent labeling or biotinylation transforms it into a powerful tool for biological research. By following these detailed protocols, researchers can generate high-quality probes for a multitude of bioassays, enabling deeper insights into the mechanisms of action and biological fate of this important chemical scaffold. The key to success lies in careful reagent selection, precise control of reaction conditions, and rigorous purification and validation of the final conjugate.
References
- 1. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Biotinylation - Wikipedia [en.wikipedia.org]
- 17. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
Application Note: A Scalable Two-Step Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine, a valuable heterocyclic building block for drug discovery and development. The protocol is structured as a two-step process designed for scalability, robustness, and high yield. The synthesis begins with a regioselective C2-formylation of commercially available 4-methylimidazole, followed by a highly efficient reductive amination to yield the target primary amine. This guide details the underlying chemical principles, step-by-step experimental protocols, process optimization strategies, and critical safety procedures required for successful multi-gram to kilogram scale production.
Introduction
Substituted imidazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in various biological interactions. This compound, in particular, serves as a key intermediate, providing a versatile handle for the construction of more complex molecules targeting a range of diseases. Its synthesis is therefore of significant interest to researchers in pharmaceutical and chemical development.
The synthetic strategy presented herein is designed to be both efficient and scalable, avoiding costly purification methods and hazardous reagents where possible. The two-stage approach is outlined as follows:
-
Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde: This key intermediate is prepared via a directed ortho-metalation (DoM) approach. The acidic C2 proton of 4-methylimidazole is selectively abstracted by n-butyllithium, and the resulting organolithium species is trapped with N,N-dimethylformamide (DMF) to install the aldehyde function with high regioselectivity.
-
Synthesis of this compound: The final product is obtained through a direct reductive amination of the aldehyde intermediate. This one-pot reaction involves the formation of an imine with ammonia, which is subsequently reduced in situ using sodium borohydride, a cost-effective and selective reducing agent suitable for large-scale operations[1].
Overall Synthetic Strategy & Workflow
The complete synthetic pathway is illustrated below:
Scheme 1: Two-Step Synthesis of this compound (Self-generated image, not from a direct source)
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire synthetic process, from starting materials to the purified final product.
Caption: High-level workflow for the two-part synthesis protocol.
Part 1: Large-Scale Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde
Principle and Rationale
The C2 proton of the imidazole ring is significantly more acidic than other ring protons or the methyl protons, allowing for highly regioselective deprotonation by a strong base like n-butyllithium (n-BuLi). The reaction is conducted at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions and control the exotherm. The resulting 2-lithio-4-methylimidazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). A subsequent aqueous work-up hydrolyzes the tetrahedral intermediate to furnish the desired aldehyde. This method is a standard and reliable approach for the C2-formylation of imidazoles[2].
Experimental Protocol
Safety Pre-Check: This procedure involves the use of n-butyllithium, a pyrophoric reagent that ignites spontaneously on contact with air or moisture. A comprehensive risk assessment must be performed. The reaction must be conducted by trained personnel in a chemical fume hood, under a strictly inert atmosphere (Nitrogen or Argon). A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible. Appropriate PPE, including a flame-resistant lab coat, safety goggles, and compatible gloves, is mandatory[3][4].
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a septum for reagent addition. Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of dry nitrogen.
-
Charging Reagents: Charge the reactor with 4-methylimidazole (821 g, 10.0 mol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 8.0 L).
-
Cooling: Begin stirring and cool the reactor contents to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryocooler).
-
n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 4.2 L, 10.5 mol, 1.05 equiv) via cannula transfer over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 1 hour.
-
Formylation: In a separate dry vessel, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 877 g, 12.0 mol, 1.2 equiv) in anhydrous THF (1.0 L). Add this solution to the reaction mixture via cannula over 1.5-2 hours, maintaining the internal temperature below -70 °C.
-
Warming: Once the DMF addition is complete, allow the reaction to stir for another hour at -78 °C, then slowly warm to -20 °C over 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (2.0 L), ensuring the internal temperature is monitored and controlled.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 2 L). Combine all organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 1 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude aldehyde is often of sufficient purity (>90%) to be used directly in the next step. If required, it can be purified by vacuum distillation or crystallization.
Quantitative Data (10.0 mol Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount | Solvent |
| 4-Methylimidazole | 82.11 | 10.0 | 1.0 | 821 g | Anhydrous THF (8.0 L) |
| n-Butyllithium | 64.06 | 10.5 | 1.05 | 4.2 L (2.5 M) | Hexanes (as supplied) |
| N,N-Dimethylformamide | 73.09 | 12.0 | 1.2 | 877 g (950 mL) | Anhydrous THF (1.0 L) |
| Sat. aq. NH₄Cl | - | - | - | 2.0 L | Water |
Part 2: Large-Scale Synthesis of this compound
Principle and Rationale
This transformation is a direct reductive amination, a cornerstone reaction in amine synthesis[1]. The aldehyde intermediate first reacts with ammonia to form a hemiaminal, which then dehydrates to an imine. This equilibrium is driven forward by the subsequent in situ reduction of the imine. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose on a large scale. It is mild enough not to reduce the imidazole ring but is highly effective at reducing the C=N double bond of the imine[5][6]. Using methanol as a solvent facilitates the reaction and helps to activate the borohydride reagent.
Experimental Protocol
Safety Pre-Check: Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Ammonia is corrosive and toxic upon inhalation. This procedure must be conducted in a well-ventilated fume hood.
-
Reactor Setup: In a 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, dissolve the crude 4-methyl-1H-imidazole-2-carboxaldehyde (assuming 10.0 mol theoretical yield, 1101 g) in methanol (15.0 L).
-
Ammonia Addition: To the stirred solution, add a 7N solution of ammonia in methanol (5.7 L, 40.0 mol, 4.0 equiv). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cooling: Cool the reaction mixture to 0 °C using a circulating chiller.
-
NaBH₄ Addition: Slowly add sodium borohydride (NaBH₄, 567 g, 15.0 mol, 1.5 equiv) portion-wise over 2-3 hours. Caution: This addition is exothermic and generates hydrogen gas. Ensure the internal temperature does not exceed 10 °C and that there is adequate ventilation.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching & Concentration: Cool the mixture back to 0 °C and carefully quench by the slow addition of water (5.0 L). Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
Work-up & Extraction: To the remaining aqueous residue, add a 10 M sodium hydroxide (NaOH) solution until the pH is >12. Extract the product from the basic aqueous solution with dichloromethane (DCM, 1 x 5 L, then 3 x 2.5 L).
-
Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound as an oil.
-
Purification (as HCl salt): For long-term stability and easier handling, convert the free base to its hydrochloride salt. Dissolve the crude oil in isopropanol (3 L). Slowly add a 4 M solution of HCl in 1,4-dioxane until the pH is ~2. The hydrochloride salt will precipitate. Stir for 1 hour, then collect the solid by filtration. Wash the filter cake with cold isopropanol (2 x 1 L) and then diethyl ether (2 x 1 L). Dry the solid under vacuum at 40 °C to yield the final product as a stable, crystalline solid.
Quantitative Data (10.0 mol Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount | Solvent |
| 4-Methyl-1H-imidazole-2-carboxaldehyde | 110.11 | 10.0 | 1.0 | 1101 g (crude) | Methanol (15.0 L) |
| Ammonia in Methanol | 17.03 | 40.0 | 4.0 | 5.7 L (7 N) | Methanol (as supplied) |
| Sodium Borohydride | 37.83 | 15.0 | 1.5 | 567 g | - |
| 10 M Sodium Hydroxide | 40.00 | - | - | As needed for pH >12 | Water |
| 4 M HCl in Dioxane | 36.46 | - | - | As needed for pH ~2 | 1,4-Dioxane |
Troubleshooting & Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of aldehyde | 1. Inactive or titrated n-BuLi. 2. Presence of moisture or air in the reactor. 3. Insufficiently low reaction temperature. | 1. Titrate the n-BuLi solution before use to confirm concentration. 2. Rigorously dry all glassware, solvents, and maintain a positive inert gas pressure[7]. 3. Ensure the cooling system can reliably maintain a temperature below -70 °C during additions. |
| Part 2: Incomplete reduction | 1. Decomposed or poor-quality NaBH₄. 2. Insufficient reaction time. | 1. Use a fresh, unopened container of NaBH₄. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Part 2: Formation of side products (e.g., di-alkylated amine) | 1. Imine formation equilibrium is not sufficiently shifted. 2. Product amine reacts with remaining aldehyde. | 1. Use a larger excess of ammonia to drive the equilibrium towards the imine. 2. Ensure efficient stirring and controlled addition of NaBH₄ to rapidly reduce the imine as it forms. |
| Purification: Product oiling out during crystallization | 1. Impurities present in the crude product. 2. Incorrect solvent or temperature for crystallization. | 1. Perform an additional wash of the organic layer during work-up or consider a quick silica plug filtration of the free base before salt formation. 2. Experiment with different solvent systems (e.g., Ethanol, IPA/Ether) for crystallization. |
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine
Introduction: Navigating the Synthesis of a Key Building Block
(4-Methyl-1H-imidazol-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into structures targeting a range of biological pathways. While its synthesis appears straightforward, researchers often encounter challenges that can significantly impact yield and purity. The most common and reliable route involves the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde.
This guide provides a comprehensive technical resource designed for researchers and drug development professionals. It offers a detailed, field-proven protocol, an in-depth troubleshooting guide in a question-and-answer format, and critical FAQs to proactively address common issues. Our goal is to empower you to diagnose problems, optimize reaction conditions, and achieve higher, more consistent yields.
Core Synthetic Pathway: Reductive Amination
The recommended synthesis proceeds via a two-step, one-pot reaction: the formation of an intermediate imine from 4-methyl-1H-imidazole-2-carbaldehyde and an ammonia source, followed by its in-situ reduction to the target primary amine.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses the most common problems encountered during the synthesis. The flowchart below provides a logical path for diagnosing the root cause of low yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Category 1: Low or No Product Yield
Q: My reaction has stalled. TLC analysis shows only the starting aldehyde, even after several hours. What is the likely cause?
A: This is a classic symptom of two potential issues: inefficient imine formation or an inactive reducing agent.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine for the reduction to proceed.[1]
-
Causality: Water is a byproduct of imine formation. If the reaction solvent is not anhydrous, the equilibrium will not favor the imine. Furthermore, the source of ammonia is critical; using ammonium salts like ammonium acetate provides both the amine and a mild acid catalyst to promote dehydration to the imine.
-
Solution:
-
Ensure your reaction solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous.
-
Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the imine formation step before adding the reducing agent.[2]
-
Allow the aldehyde and ammonia source to stir for 1-2 hours at room temperature before introducing the reducing agent to allow for sufficient imine formation.[2]
-
-
-
Inactive Reducing Agent: Hydride reducing agents, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive.[3]
-
Causality: If the reagent has been improperly stored or exposed to atmospheric moisture, it will be hydrolyzed and rendered inactive.
-
Solution: Use a freshly opened bottle of the reducing agent or a properly stored batch. Add the reducing agent portion-wise to the reaction mixture; this can help control any exotherm and allows for visual confirmation of its addition.
-
Q: The reaction appears to have worked based on TLC, but my final isolated yield is extremely low. Where could my product have gone?
A: The target molecule is a small, polar, and basic amine, which can lead to significant losses during aqueous work-up and extraction.
-
Poor Extraction from Aqueous Layer:
-
Causality: The amine can be protonated in the aqueous layer, especially if the quench solution is acidic, forming a water-soluble ammonium salt.
-
Solution: During the work-up, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8). This ensures the product is in its free base form, which is more soluble in organic solvents. Extract with a more polar solvent like DCM multiple times (e.g., 4 x 50 mL instead of 2 x 100 mL) to ensure complete removal from the aqueous phase.
-
-
Emulsion Formation:
-
Causality: The basic nature of the product can lead to the formation of stable emulsions during extraction, trapping the product between the aqueous and organic layers.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. If an emulsion persists, filter the entire mixture through a pad of Celite® to break it apart.
-
Category 2: Impure Product & Side Reactions
Q: My final product is contaminated with byproducts. What are the most common side reactions?
A: The primary side reactions involve the starting materials or the product itself.
-
Unreacted Aldehyde/Imine: If the reduction is incomplete, you will have residual starting material or the intermediate imine, which can hydrolyze back to the aldehyde on a silica gel column.
-
Alcohol Byproduct: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, it can directly reduce the starting aldehyde to the corresponding alcohol, (4-methyl-1H-imidazol-2-yl)methanol.
-
Causality: NaBH₄ is capable of reducing both imines and aldehydes.[3] Milder reagents like NaBH(OAc)₃ are selective for the protonated imine intermediate, leaving the aldehyde untouched.
-
Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent of choice for one-pot reductive aminations.[3][4]
-
Category 3: Purification Challenges
Q: My product streaks severely during silica gel column chromatography, leading to poor separation and low recovery. Why does this happen?
A: This is a very common issue when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel is weakly acidic. The basic nitrogen atom of your product interacts strongly with the acidic silanol groups on the silica surface, causing it to adhere tightly and elute slowly and broadly (streaking).
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common practice is to use a mobile phase of DCM/Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide added.[2] The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for purifying basic compounds.
-
Q: The purified product is a thick oil or a low-melting solid, which is difficult to handle, weigh, and store. How can I improve its physical properties?
A: Converting the free base to a stable, crystalline salt is the standard and most effective solution.[2]
-
Causality: The free base form of many small amines is not crystalline at room temperature. The corresponding hydrochloride (HCl) salt introduces ionic character, which promotes the formation of a stable crystal lattice.
-
Solution:
-
Dissolve the purified free base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum to yield a stable, crystalline, and easily handleable solid.[2]
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. The table below compares the common choices.
| Reducing Agent | Pros | Cons | Recommended Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes, allowing for a one-pot reaction. | Moisture-sensitive; more expensive. | DCE, DCM, THF[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; tolerant of protic solvents. | Highly toxic (releases HCN gas in acidic conditions); requires careful pH control. | Methanol (MeOH)[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde; requires a two-step process where the imine is formed first, then NaBH₄ is added.[5] | MeOH, Ethanol (EtOH)[3] |
Q: How should I monitor the reaction's progress effectively?
A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase similar to your intended column eluent (e.g., 90:10:1 DCM/MeOH/NH₄OH). Stain the plate with potassium permanganate (KMnO₄), as the amine product is often UV-inactive. The key indicator of a successful reaction is the complete consumption of the starting aldehyde and the appearance of a new, more polar spot corresponding to the amine product.
Q: Are there any critical quality checks for the starting materials?
A: Yes. The quality of the 4-methyl-1H-imidazole-2-carbaldehyde is paramount. It can oxidize over time. Ensure it is a white to light-yellow solid. If it is dark or discolored, its purity may be compromised, which can inhibit the reaction and lead to byproducts. Sourcing from a reliable supplier is crucial.[6]
Appendix A: Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.)
-
Ammonium acetate (NH₄OAc) (5.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) and ammonium acetate (5.0 eq.). Add anhydrous DCE to form a stirrable suspension (approx. 0.1 M concentration of the aldehyde). Stir the mixture vigorously at room temperature for 2 hours.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., 9:1 DCM/MeOH + 0.5% TEA, KMnO₄ stain).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (4x volume of aqueous layer). Combine the organic layers. If an emulsion forms, add brine to break it.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Use a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 DCM/(MeOH with 2% TEA). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a free base.
References
Technical Support Center: Purification of (4-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for (4-Methyl-1H-imidazol-2-yl)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the unique purification challenges associated with this molecule. As a highly polar, bidentate ligand with two basic nitrogen centers, this compound requires specialized handling to achieve high purity. This guide is designed to provide you, the research scientist, with the causal understanding and practical protocols necessary for success.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My product is streaking severely on my silica gel column, and the separation from impurities is poor. What's happening and how do I fix it?
Answer: This is the most common issue encountered. The streaking is a direct result of the strong interaction between the basic amine and imidazole nitrogens of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution and poor peak shape.
Underlying Cause: The lone pair of electrons on the nitrogen atoms readily forms hydrogen bonds with or becomes protonated by the acidic silica surface, causing the molecule to "stick" to the stationary phase.
Solutions:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your eluent system. This base will occupy the acidic sites on the silica, minimizing their interaction with your product.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA in a 90:9:1 ratio). TEA is volatile and can often be removed under high vacuum.
-
Ammonium Hydroxide (NH₄OH): For very polar compounds, a solvent system containing aqueous ammonia can be highly effective. A common mobile phase is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2).[1] This system is particularly useful for breaking up strong product-silica interactions.
-
-
Use a Deactivated Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds. Start with a neutral or basic grade of alumina.
-
Amine-Functionalized Silica: While more expensive, pre-treated amine-functionalized silica columns have basic groups covalently bound to the surface, which significantly reduces tailing for amines.[1]
-
dot
Caption: Troubleshooting logic for poor chromatography.
Question 2: I'm seeing a persistent impurity with a similar polarity to my product. How can I improve the separation?
Answer: When impurities have similar polarity, standard chromatography may not be sufficient. In this case, you should consider a different chromatography mode that exploits other physicochemical properties of your molecule.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds.[2] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes like this compound partition into this aqueous layer and are retained. Retention is increased by adding more organic solvent to the mobile phase. This partitioning mechanism can provide very different selectivity compared to traditional normal-phase adsorption chromatography, often separating impurities that co-elute otherwise.
-
Starting Conditions:
-
Column: Ascentis® Si HPLC Column or similar bare silica column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid or 10mM Ammonium Acetate (the buffer is critical for reproducible results).[2]
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B.
-
Question 3: My synthesis used a palladium catalyst, and I'm concerned about residual metal in my final product. How do I remove it?
Answer: Residual transition metals are a common and critical issue, especially for compounds intended for drug development. The imidazole and amine moieties in your molecule can chelate metals, making them difficult to remove by standard chromatography alone.
Solutions:
-
Metal Scavengers: These are functionalized materials with a high affinity for specific metals.
-
Thiol-functionalized silica or resins: These are highly effective for scavenging palladium. Stir the crude product solution with the scavenger, then filter.
-
Activated Carbon: While less specific, activated carbon can be effective at adsorbing residual palladium complexes.[3]
-
-
Acidic Washes: If your product is in an organic solvent, washing with a dilute aqueous acid solution (e.g., 1M HCl) can sometimes extract the metal. However, this will also extract your basic product into the aqueous layer. You would then need to re-basify the aqueous layer and extract your product back into an organic solvent, which can be cumbersome and lead to yield loss.
-
Specialized Adsorbents: Passing a solution of your product through a pad of acidic or neutral alumina, silica, or specialized clays can effectively remove catalyst residues.[3][4]
Question 4: My purified product is a thick oil or gum that is difficult to handle and weigh accurately. What can I do?
Answer: The free base form of many amines, including this one, can be low-melting solids or oils, making them hygroscopic and prone to reacting with atmospheric CO₂.[5] Converting the product to a stable, crystalline salt is the standard solution.
Solution: Conversion to a Hydrochloride (HCl) Salt
The HCl salt is typically a free-flowing, crystalline solid that is much easier to handle, weigh, and store.
-
Protocol: A detailed, step-by-step protocol for this conversion is provided in the "Detailed Protocols" section below. The general principle involves dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) to precipitate the salt.[5]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound I should be aware of?
A: Understanding these properties is key to designing a successful purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₅H₉N₃[6] | Low molecular weight, suggesting high volatility is unlikely. |
| Polarity | High | Poorly soluble in non-polar solvents (e.g., hexanes). Requires polar solvents for chromatography (DCM, MeOH, ACN, H₂O).[7] |
| Basicity | Contains a primary amine and an imidazole ring. | Strong interaction with acidic media like silica gel.[5] Can be converted to a salt for easier handling. |
| Chelating Ability | The two nitrogen atoms can act as a bidentate ligand. | Can form stable complexes with residual metal catalysts from synthesis, requiring targeted removal steps.[8] |
| Stability | Imidazole rings can be susceptible to degradation under certain pH and light conditions.[5][9] | Store purified material protected from light and consider storing under an inert atmosphere. Prepare solutions fresh when possible. |
Q: How can I effectively monitor my column chromatography fractions?
A: Thin Layer Chromatography (TLC) is the most common method.
-
Eluent: Use the same solvent system as your column, including the basic modifier (TEA or NH₄OH).
-
Staining: This compound lacks a strong chromophore for UV visualization. You will need to use a chemical stain.
-
Ninhydrin Stain: This is the best choice. It reacts with the primary amine to produce a deep purple spot (Ruhemann's purple).
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, and it will likely work for this molecule, appearing as a yellow/brown spot on a purple background.
-
Q: What are the best practices for storing the purified this compound?
A: For long-term stability:
-
As the HCl salt: This is the preferred form. Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
As the free base: If you must store the free base, keep it under an inert atmosphere (argon or nitrogen) at -20°C to minimize degradation and reaction with atmospheric CO₂.
Part 3: Detailed Protocols
Protocol 1: Basic-Modified Silica Gel Column Chromatography
This protocol is designed to mitigate the streaking of the amine on a standard silica gel column.
-
Prepare the Slurry: In a beaker, add your silica gel to your chosen starting eluent (e.g., 95:4.5:0.5 Dichloromethane/Methanol/Triethylamine). Mix to form a uniform slurry.
-
Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed. Ensure the bed is uniform and free of cracks.
-
Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or just DCM). If it doesn't fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elute: Begin eluting with your starting solvent system. Gradually increase the polarity by increasing the percentage of methanol as needed to elute your product.
-
Monitor: Collect fractions and monitor them by TLC using a ninhydrin stain.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Workflow for basic-modified column chromatography.
Protocol 2: Conversion of Free Base to Hydrochloride Salt
This procedure converts the often-oily free base into a stable, crystalline solid.
-
Dissolve the Free Base: Dissolve your purified this compound (1.0 eq.) in a minimal amount of a suitable anhydrous solvent. Anhydrous Diethyl Ether or Ethyl Acetate are good starting points.
-
Prepare HCl Solution: Use a commercially available solution of hydrogen chloride, for example, 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane.
-
Precipitate the Salt: While stirring the solution of your free base at room temperature, add the HCl solution (1.0 - 1.1 eq.) dropwise via syringe.
-
Observe Precipitation: A white or off-white solid should precipitate out of the solution. If no solid forms, the solution may be too dilute; try removing some solvent. Alternatively, you can cool the solution to 0°C to encourage precipitation.
-
Isolate the Salt: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or impurities. Dry the solid under high vacuum to obtain the final hydrochloride salt.
References
- 1. reddit.com [reddit.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. US3217026A - Removal of metals and color from polymeric secondary amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
stability issues of (4-Methyl-1H-imidazol-2-yl)methanamine in solution
Welcome to the technical support guide for (4-Methyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the use of this compound in experimental settings.
Q1: How should I store solid this compound and its prepared solutions?
A: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent potential oxidation.[1][2] Imidazole compounds can be hygroscopic, so a dry environment is crucial.[3]
-
Stock Solutions: It is highly recommended to prepare solutions fresh before each experiment.[1] If you must store solutions, prepare concentrated stocks in a suitable anhydrous solvent like DMSO.[2][4] Aliquot these stocks into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][2] Solutions of the parent compound, imidazole, are stable for at least two years at 2-8°C when protected from light.[5]
Q2: My compound is not dissolving well in my aqueous buffer. What can I do?
A: The free base form of this compound may have limited aqueous solubility.[2] Consider these options:
-
Use the Hydrochloride Salt: The hydrochloride salt of the compound is generally more water-soluble.[2]
-
Co-solvent Approach: Prepare a high-concentration stock solution in a polar organic solvent like DMSO or ethanol.[2][4] You can then dilute this stock into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically ≤0.1%) to be compatible with your assay and avoid toxicity in cell-based experiments.[4]
-
pH Adjustment: The solubility of imidazole compounds can be pH-dependent, often increasing in acidic conditions due to protonation.[3] However, be mindful that pH can also affect stability.
Q3: What are the primary factors that can cause this compound to degrade in solution?
A: Several factors can compromise the stability of the compound in solution.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, especially UV or fluorescent light, can induce photochemical degradation.[1][5] Storing solutions in amber vials or wrapping them in foil is a necessary precaution.[1]
-
pH: The stability of imidazole derivatives can be highly pH-dependent.[1][6] Studies on similar compounds show that the imidazole ring can be susceptible to degradation under both acidic and alkaline conditions.[6][7] For instance, some imidazole derivatives show attenuated stability in the pH range of 2-4.[6] It is crucial to evaluate the stability of the compound in your specific buffer system.
-
Oxygen: The amine functional group can be susceptible to oxidation.[1] While often a slower process, preparing solutions in degassed solvents can mitigate this risk for sensitive experiments.
-
Bacterial Contamination: Particularly in dilute aqueous solutions, microbial growth can lead to rapid degradation of the compound.[1] It is recommended to use sterile solvents and aseptic handling techniques. For long-term storage of aqueous solutions, sterile filtering is advisable.[1]
Q4: My experimental results are inconsistent or show a gradual loss of compound activity. Could this be a stability issue?
A: Yes, this is a classic sign of compound degradation.[1] If you observe irreproducible results or a time-dependent loss of activity, it is highly probable that your compound is unstable under your experimental or storage conditions. The first step in troubleshooting should always be to prepare a fresh solution from the solid material immediately before use.[1] If the problem persists, a systematic stability study is warranted.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible Results | Degradation of the compound in solution due to improper storage or handling. | Prepare fresh working solutions from solid material immediately before each experiment.[1][2] If using a stock, ensure it has been stored properly in single-use aliquots at -20°C or -80°C.[1] |
| Gradual Loss of Activity in a Stock Solution | Slow degradation due to storage at an inappropriate temperature (e.g., 4°C or room temp) or exposure to light. | Store concentrated stock solutions at -80°C for long-term stability.[1] Always protect solutions from light by using amber vials or aluminum foil.[1][5] |
| Complete or Sudden Loss of Activity | Significant degradation event, possibly due to bacterial contamination (especially in dilute aqueous buffers) or a major handling error (e.g., wrong pH, prolonged exposure to heat/light). | Discard the solution. Prepare a fresh solution using sterile-filtered buffers and aseptic techniques.[1] Verify the pH of your buffer before adding the compound. |
| Visible Changes in Solution (Color Change, Precipitation) | Significant chemical degradation, contamination, or poor solubility. | Discard the solution immediately. Do not use any solution that shows visible changes.[1] Re-evaluate your solvent and buffer system for solubility. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution, which is ideal for long-term storage.
Materials:
-
This compound (MW: 111.15 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Safety First: Handle the solid compound and DMSO in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh approximately 1.11 mg of the compound into a pre-labeled vial. Record the exact mass.
-
Solvent Addition: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration using the formula below.[4]
-
Volume (µL) = [Mass (mg) / 111.15 (g/mol)] / 0.010 (mol/L) * 1,000,000 (µL/L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[4]
-
Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C or, for longer-term storage, at -80°C.[4]
Protocol 2: General Protocol for Assessing Solution Stability via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound under your specific experimental conditions. The analysis of polar, low molecular weight imidazole derivatives can be challenging due to the lack of strong chromophores, so method development may be required.[9]
Objective: To determine the percentage of the compound remaining in solution over time under various conditions (e.g., temperature, pH, light exposure).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound at the desired concentration in your experimental buffer or solvent.
-
Aliquot this solution into separate, sealed vials for each condition and time point to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light).[1]
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take one vial and analyze it by HPLC to establish the initial peak area, which represents 100% integrity.
-
At subsequent time points (e.g., 2, 8, 24, 48 hours), retrieve the corresponding vials from their storage conditions for analysis.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid may be required to achieve good peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm), as imidazole rings often lack strong absorbance at higher wavelengths. Mass spectrometry (LC-MS) is a more sensitive and specific detection method if available.[9]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
HPLC Stability Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side product formation encountered during its synthesis.
Introduction to Synthetic Strategies
This compound is a key building block in medicinal chemistry, often incorporated into pharmacologically active molecules. The primary challenge in its synthesis lies in the selective introduction of the aminomethyl group at the C2 position of the 4-methylimidazole core while avoiding common side reactions. This guide will focus on three prevalent synthetic routes:
-
Reductive Amination of 4-methylimidazole-2-carboxaldehyde.
-
Reduction of 4-methyl-1H-imidazole-2-carbonitrile .
-
Gabriel Synthesis from 2-(chloromethyl)-4-methyl-1H-imidazole.
Each of these methods has its own set of potential pitfalls, leading to the formation of characteristic side products. Understanding the mechanisms behind the formation of these impurities is crucial for optimizing reaction conditions and ensuring the synthesis of a high-purity final product.
Route 1: Reductive Amination of 4-Methylimidazole-2-carboxaldehyde
This is a widely used one-pot method where 4-methylimidazole-2-carboxaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Troubleshooting and FAQs
Question 1: My reaction is showing low to no yield of the desired product. What are the likely causes?
Answer: Low or no product yield in a reductive amination can stem from several factors:
-
Incomplete Imine Formation: The initial condensation between the aldehyde and ammonia to form the imine is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water formed during the reaction.
-
Troubleshooting: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture during the imine formation step. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.[1]
-
-
Inactive Reducing Agent: Hydride-based reducing agents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) can decompose upon prolonged exposure to moisture or acidic conditions.
-
Troubleshooting: Always use a fresh bottle of the reducing agent. Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents.[1]
-
-
Unsuitable Solvent: The choice of solvent is critical for both imine formation and the reduction step.
Question 2: I've isolated my product, but it's contaminated with several byproducts. What are they and how can I avoid them?
Answer: The most common side products in this reaction are the result of over-alkylation, over-reduction, and side reactions involving the imidazole ring.
-
Side Product 1: Over-alkylation Products (Secondary and Tertiary Amines)
-
Formation Mechanism: The primary amine product is nucleophilic and can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This secondary amine can react further to form a tertiary amine. This is a common issue in reductive amination.[2]
-
Mitigation Strategies:
-
Use a large excess of the ammonia source: This will outcompete the primary amine product for reaction with the aldehyde. Using ammonium acetate can be an effective strategy.[2]
-
Control the stoichiometry: Carefully controlling the equivalents of the aldehyde and reducing agent can minimize over-alkylation.
-
Stepwise procedure: Form the imine first, and then add the reducing agent. This can sometimes provide better control.[2]
-
-
-
Side Product 2: 2,4-Dimethyl-1H-imidazole (Over-reduction Product)
-
Formation Mechanism: Under harsh reducing conditions (e.g., high temperature, very strong reducing agents), the aldehyde can be fully reduced to a methyl group.
-
Mitigation Strategies:
-
Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally milder than sodium borohydride (NaBH₄) and can provide better selectivity.[1]
-
Maintain low temperatures: Perform the reduction at 0 °C or room temperature to avoid over-reduction.
-
-
-
Side Product 3: N-Protected this compound
-
Formation Mechanism: The pyrrole-like nitrogen of the imidazole ring can sometimes react with the aldehyde or other electrophiles in the reaction mixture.
-
Mitigation Strategies:
-
Protect the imidazole nitrogen: While this adds extra steps, protecting the imidazole nitrogen with a suitable protecting group (e.g., a benzyl group) can prevent side reactions at the ring nitrogen. The protecting group can be removed in a subsequent step.[1]
-
-
Visualizing the Reaction Pathways
Caption: Reductive amination pathway and common side reactions.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-methylimidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol. Add a solution of ammonia in methanol (7N, 5.0 eq) and stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel. To prevent streaking of the basic amine product, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., dichloromethane/methanol/triethylamine).[1]
Route 2: Reduction of 4-methyl-1H-imidazole-2-carbonitrile
This method involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine. This is a robust method, but can also be prone to over-alkylation.
Troubleshooting and FAQs
Question 1: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reduction, especially during catalytic hydrogenation. The intermediate imine can react with the primary amine product.
-
Mitigation Strategies:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is often effective for converting nitriles to primary amines with good selectivity.[3]
-
Catalytic Hydrogenation Conditions: If using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.
-
Use of Additives: The presence of a Lewis acid or other additives can sometimes improve the selectivity of the reduction.
-
Visualizing the Reaction Pathway
Caption: Nitrile reduction pathway and formation of secondary amine byproduct.
Experimental Protocol: Nitrile Reduction with LiAlH₄
-
Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Extraction and Purification: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Route 3: Gabriel Synthesis from 2-(chloromethyl)-4-methyl-1H-imidazole
The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation. It involves the alkylation of potassium phthalimide with a suitable alkyl halide, followed by cleavage of the phthalimide group.
Troubleshooting and FAQs
Question 1: I am observing the formation of a significant amount of an insoluble, high molecular weight byproduct during the first step of my Gabriel synthesis. What is it?
Answer: The starting material, 2-(chloromethyl)-4-methyl-1H-imidazole, is highly reactive and can undergo self-condensation or polymerization, especially in the presence of a base or upon heating. The imidazole ring of one molecule can act as a nucleophile and displace the chloride from another molecule, leading to the formation of diimidazolylmethane derivatives and higher oligomers.
-
Mitigation Strategies:
-
Control of Stoichiometry and Addition: Add the 2-(chloromethyl)-4-methyl-1H-imidazole solution slowly to a solution of potassium phthalimide to maintain a low concentration of the reactive halide.
-
Moderate Reaction Temperature: Avoid excessive heating, which can accelerate the rate of self-condensation.
-
Choice of Solvent: Using a polar aprotic solvent like DMF can facilitate the desired Sₙ2 reaction with phthalimide.
-
Question 2: The final hydrazinolysis step is messy and the product is difficult to purify. Are there any alternatives?
Answer: The cleavage of the N-alkylphthalimide with hydrazine (the Ing-Manske procedure) can sometimes be problematic due to the formation of the phthalhydrazide precipitate, which can be difficult to separate from the product.
-
Alternative Cleavage Methods:
-
Acid Hydrolysis: While this requires harsh conditions (refluxing in strong acid), it can be an effective way to liberate the amine. The product will be obtained as an ammonium salt.[4]
-
Use of Alternative Gabriel Reagents: Reagents such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate can be used in place of potassium phthalimide. These alternatives often allow for milder deprotection conditions.[4]
-
Visualizing the Reaction Pathways
Caption: Gabriel synthesis pathway and key side reaction.
Experimental Protocol: Gabriel Synthesis
-
N-Alkylation: To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add a solution of 2-(chloromethyl)-4-methyl-1H-imidazole hydrochloride (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq). Stir the mixture at 60-80 °C for 12-16 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the N-alkylphthalimide intermediate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Hydrazinolysis (Ing-Manske Procedure): Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4 hours.[5]
-
Purification: Cool the reaction mixture and filter off the phthalhydrazide precipitate. Acidify the filtrate with HCl, concentrate under reduced pressure, and then extract with ether to remove any remaining non-basic impurities. Basify the aqueous layer with NaOH and extract the desired amine with dichloromethane. Dry the organic layer and concentrate to obtain the product.
Summary of Side Products and Mitigation Strategies
| Synthetic Route | Common Side Products | Mitigation Strategies |
| Reductive Amination | Secondary and Tertiary Amines | Use a large excess of ammonia source, control stoichiometry.[2] |
| 2,4-Dimethyl-1H-imidazole | Use a mild reducing agent (e.g., NaBH(OAc)₃), maintain low temperature.[1] | |
| N-Alkylation of Imidazole Ring | Protect the imidazole nitrogen if necessary.[1] | |
| Nitrile Reduction | Secondary and Tertiary Amines | Use LiAlH₄ or add ammonia during catalytic hydrogenation.[3] |
| Gabriel Synthesis | Diimidazolylmethane/Oligomers | Slow addition of the chloromethyl reagent, moderate reaction temperature. |
| Phthalhydrazide | Difficult to remove; consider alternative cleavage methods or reagents.[4] |
Conclusion
The synthesis of this compound can be successfully achieved through several synthetic routes. The choice of method will depend on the available starting materials, equipment, and the desired scale of the reaction. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Careful monitoring of reaction conditions, appropriate choice of reagents, and optimized purification techniques are paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing the Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine
Introduction
(4-Methyl-1H-imidazol-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, often utilized as a fragment or intermediate in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The primary difficulties arise from the nuanced reactivity of the imidazole ring, the handling of sensitive intermediates, and the purification of the final basic product.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs). The content is structured around the most chemically robust and widely applicable synthetic route: a two-stage process involving the C2-formylation of 4-methylimidazole followed by reductive amination. We will delve into the causality behind common experimental failures and provide field-proven, actionable solutions to optimize your reaction conditions.
Core Synthetic Pathway
The recommended synthetic approach is a two-step sequence designed for regiochemical control and reliable execution.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Section 1: Synthesis of the Precursor Aldehyde (4-Methyl-1H-imidazole-2-carboxaldehyde)
FAQ 1: I am getting low or no yield of the aldehyde after C2-lithiation and formylation. What are the common causes?
This is a frequent and multifaceted problem often rooted in the sensitivity of the organolithium intermediate. The primary causes are:
-
Presence of Moisture or Protic Solvents: n-Butyllithium (n-BuLi) is an extremely strong base and will be instantly quenched by trace amounts of water, alcohols, or even atmospheric moisture. This prevents the deprotonation of the imidazole ring.
-
Incorrect Reagent Stoichiometry or Quality: Using old or improperly stored n-BuLi, which has titrated to a lower molarity, will result in incomplete lithiation. A slight excess (1.05-1.1 equivalents) is often recommended.
-
Suboptimal Temperature Control: The C2-lithiated imidazole is thermally unstable. The reaction must be maintained at -78 °C (a dry ice/acetone or isopropanol bath) during the n-BuLi addition and subsequent quenching with the formylating agent (DMF).[1] Allowing the temperature to rise prematurely can lead to decomposition.
-
Inefficient Deprotonation: While the C2 proton is the most acidic on the imidazole ring, deprotonation can be slow. Insufficient stirring time after n-BuLi addition (typically 1-1.5 hours) may result in unreacted starting material.[1]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the entire reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Verification: Titrate your n-BuLi solution before use to confirm its molarity. Use a fresh, sealed bottle of anhydrous DMF.
-
Strict Temperature Management: Use a properly insulated Dewar flask for the cold bath. Add the n-BuLi dropwise via syringe pump to control the exotherm and maintain the internal temperature below -70 °C.
-
Reaction Monitoring: After the reaction is quenched and worked up, use Thin Layer Chromatography (TLC) or ¹H NMR on the crude material to diagnose the issue. The presence of starting material indicates incomplete lithiation, while a complex mixture of spots may suggest decomposition.
FAQ 2: My reaction is messy, with multiple byproducts. How can I improve selectivity for C2-formylation?
Byproduct formation often stems from a lack of regiochemical control or side reactions.
-
Cause - Competing N-Deprotonation: The N-H proton of the imidazole is significantly more acidic than the C-H protons. The first equivalent of n-BuLi will deprotonate the nitrogen, and a second equivalent is required to deprotonate the C2 position. Using only one equivalent will result in no C2-lithiation.
-
Cause - N-Formylation: If the imidazole nitrogen is not protected, it can react with DMF, leading to byproducts.
-
Solution - Stoichiometry and Protection:
-
Stoichiometry: For an unprotected 4-methylimidazole, a minimum of 2.1 equivalents of n-BuLi is required to ensure both N-deprotonation and complete C2-deprotonation.
-
N-Protection (Recommended): A more robust strategy is to first protect the imidazole nitrogen with a group like benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM).[2] This prevents N-deprotonation as a side reaction, requiring only ~1.1 equivalents of n-BuLi for clean C2-lithiation and generally leading to higher yields and simpler purification. The protecting group is then removed in a final step.
-
Section 2: Reductive Amination to the Target Methanamine
FAQ 3: The reductive amination step is sluggish or has stalled. How can I drive it to completion?
Incomplete conversion is typically due to inefficient imine formation or an inactive reducing agent.
-
Inefficient Imine Formation: The first step is the condensation of the aldehyde with an ammonia source to form an intermediate imine (or iminium ion). This is a reversible equilibrium reaction.[3]
-
Solution 1 - Ammonia Source: Use a high concentration of the ammonia source. An excess of ammonium acetate or using a solution of ammonia in methanol are common choices.
-
Solution 2 - Water Removal: The formation of the imine releases water, which can shift the equilibrium back to the starting materials. While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the reaction forward.[3]
-
-
Inactive or Inappropriate Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde faster than the imine is formed, leading to the alcohol byproduct.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, pH-sensitive reducing agents. They are most active under slightly acidic conditions (pH 5-6) that favor the formation of the protonated iminium ion, which is much more reactive towards reduction than the starting aldehyde.[3] NaBH₃CN is a highly effective choice for this transformation.
-
-
Reaction Monitoring: Track the disappearance of the starting aldehyde by TLC. If the reaction stalls, it indicates a problem with one of the above factors.
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalled (Aldehyde remains) | 1. Inefficient imine formation. 2. Incorrect pH. | 1. Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). 2. Adjust the pH to ~6 with acetic acid to facilitate iminium ion formation. |
| Low Yield (No clear reason) | Inactive reducing agent. | Use a fresh bottle of sodium cyanoborohydride. |
| Alcohol Byproduct Formation | Reducing agent is too reactive (e.g., NaBH₄). | Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] |
Table 1: Troubleshooting Guide for the Reductive Amination Step.
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 3: Purification and Handling
FAQ 4: My final product streaks badly on silica gel TLC and is difficult to purify by column chromatography. Why?
This is a classic problem when purifying basic amines on standard silica gel.
-
Cause - Strong Acid-Base Interaction: Silica gel is acidic (due to silanol groups, Si-OH) and strongly interacts with the basic amine product. This leads to poor peak shape, tailing (streaking), and often irreversible adsorption of the product onto the column, resulting in low recovery.[3]
-
Solution 1 - Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent mixture (e.g., Dichloromethane/Methanol/NH₄OH). This deactivates the acidic sites on the silica, allowing the amine to elute cleanly.
-
Solution 2 - Alternative Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 column if the compound has sufficient hydrophobic character.
FAQ 5: The purified free base is a low-melting solid or an oil, making it difficult to handle and weigh accurately. How can I get a stable, crystalline solid?
The free base form of many small amines can be oily or hygroscopic.
-
Solution - Salt Formation: Convert the purified free base into its hydrochloride (HCl) salt. This is typically a stable, crystalline, and non-hygroscopic solid that is much easier to handle, store, and weigh accurately for subsequent reactions or biological assays.[3]
Protocol for HCl Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
With stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Section 4: Analytical Characterization
FAQ 6: What are the key analytical techniques to confirm the structure and purity of this compound?
A multi-technique approach is essential for unambiguous characterization.[4]
| Technique | Information Provided |
| ¹H NMR | Structural Confirmation: Provides information on the number of protons, their chemical environment, and connectivity. Expect to see signals for the imidazole ring proton, the methyl group, and the aminomethyl (-CH₂-NH₂) protons. |
| ¹³C NMR | Carbon Skeleton Confirmation: Confirms the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Techniques like ESI-MS will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.[5] |
| HPLC | Purity Assessment: A High-Performance Liquid Chromatography system with a UV detector can be used to determine the purity of the final compound and quantify any impurities.[4] |
| FT-IR | Functional Group Identification: Useful for confirming the presence of key functional groups, such as N-H stretches (typically a broad signal ~3300-3400 cm⁻¹) from the amine and imidazole ring.[4] |
Table 2: Key Analytical Techniques for Characterization.
References
Technical Support Center: Troubleshooting Low Reactivity of (4-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for (4-Methyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the reactivity of this compound in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the primary factors that could be causing this low reactivity?
A1: The low reactivity of this compound typically stems from a combination of electronic, steric, and reaction condition-related factors. The primary reactive site is the exocyclic primary amine, which functions as a nucleophile. Its reactivity is influenced by several key aspects:
-
Nucleophilicity of the Amine: The electron-donating character of the imidazole ring should theoretically enhance the nucleophilicity of the primary amine. However, various factors can diminish this effect.
-
Protonation State: The imidazole ring contains two nitrogen atoms (N1 and N3) that can be protonated, in addition to the primary amine. The pH of your reaction medium will dictate which of these sites is protonated, significantly impacting the molecule's overall charge and the availability of the lone pair on the primary amine for nucleophilic attack.[1][2]
-
Steric Hindrance: The methyl group at the C4 position and the imidazole ring itself can create steric congestion around the aminomethyl group at C2, potentially hindering its approach to bulky electrophiles.[1]
-
Solvent Effects: The choice of solvent can dramatically influence the nucleophilicity of the amine. Protic solvents can solvate the amine through hydrogen bonding, which can decrease its nucleophilicity.[1]
-
Reagent Quality: Degradation of this compound or the use of impure starting materials or reagents can lead to poor reaction outcomes. Imidazole-containing compounds can be susceptible to degradation under certain conditions.[3][4]
Q2: How does the pH of the reaction medium affect the reactivity of this compound?
A2: The pH is a critical parameter. The multiple basic sites on the molecule mean that its charge and nucleophilicity are highly pH-dependent.
-
Acidic Conditions (Low pH): In a highly acidic medium, both the imidazole ring nitrogens and the primary amine are likely to be protonated. This results in a positively charged species where the primary amine has no available lone pair for nucleophilic attack, rendering it unreactive.
-
Neutral to Slightly Basic Conditions (Optimal pH): In this range, the primary amine is more likely to be in its free base form and thus nucleophilic. The imidazole ring may exist in a tautomeric equilibrium. For many reactions involving primary amines, a non-nucleophilic base is often added to scavenge any acid generated during the reaction and maintain the amine's nucleophilicity.
-
Strongly Basic Conditions (High pH): While a basic environment ensures the primary amine is deprotonated, very strong bases could potentially deprotonate the N-H of the imidazole ring, creating an anionic species. This could open up alternative reaction pathways or lead to side reactions.
Troubleshooting Workflow for Low Reactivity
If you are experiencing low reactivity, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Integrity
-
Purity Check: Confirm the purity of your this compound using techniques like NMR or LC-MS. The presence of impurities can inhibit the reaction.
-
Storage Conditions: Ensure the compound has been stored under appropriate conditions, typically in a cool, dry, and dark place, to prevent degradation.[4] For long-term storage, consider an inert atmosphere.
-
Other Reagents: Verify the quality and activity of all other reagents, especially electrophiles and bases.
Step 2: Optimize Reaction Conditions
A logical workflow for optimizing your reaction conditions is presented below.
References
Technical Support Center: Purifying Crude (4-Methyl-1H-imidazol-2-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of (4-Methyl-1H-imidazol-2-yl)methanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who require this valuable building block in its highest purity. We understand that navigating the challenges of purification can be a significant bottleneck in the research pipeline. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome common hurdles and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and related compounds.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-methylimidazole, a protected version of it, or an imidazole-2-carboxaldehyde derivative.
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydrides), acids, bases, or metal catalysts used in the synthesis can contaminate the crude product.
-
Reaction Byproducts: Side-reactions can generate various impurities. For instance, in reductive amination pathways, incomplete reaction can leave behind intermediate imines, while over-alkylation of the amine can also occur.[1] In syntheses involving multiple steps, byproducts from earlier stages may carry through.[2]
-
Degradation Products: As a primary amine with an imidazole core, the compound can be susceptible to degradation. Exposure to air (oxidation), harsh pH conditions, or excessive heat can lead to the formation of colored impurities or complex mixtures.[1][3]
Q2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. How can I fix this?
A2: This is the most frequently encountered problem and is caused by the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel. This leads to poor separation, broad peaks (tailing), and often, low recovery.
Causality: The lone pair of electrons on the amine's nitrogen atoms forms strong hydrogen bonds or acid-base interactions with the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a volatile base into your mobile phase (eluent).[1][4]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Dichloromethane/Methanol/Et₃N 90:10:1). This is the industry-standard approach.
-
Pyridine: Can also be used, but it is less volatile and can be harder to remove.
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or undesirable for your downstream application, consider an alternative stationary phase.
-
Basic or Neutral Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds with significantly reduced tailing.[4]
-
Reverse-Phase Silica (C18): If your compound and impurities have different polarities, reverse-phase chromatography using solvents like acetonitrile and water may be effective.
-
-
Employ Dry Loading: Loading your sample dissolved in a minimal amount of solvent directly onto the column can lead to band broadening. For sharper bands and better separation, use a dry loading technique.[4]
Q3: My purification yield is very low after column chromatography. What are the possible reasons?
A3: Low yield is often a consequence of the streaking issue mentioned in Q2, but other factors can contribute:
-
Irreversible Adsorption: If the interaction with the silica gel is too strong, a portion of your product may not elute from the column at all, even with highly polar solvents. The use of a basic modifier as described above is the primary solution.
-
Improper Solvent System: If your eluent is not polar enough, your compound will not move down the column. Conversely, if it is too polar, it will elute too quickly with impurities. Always optimize your solvent system with Thin-Layer Chromatography (TLC) before running the column.
-
Product Instability: The compound may be degrading on the acidic silica gel over the time it takes to run the column. Running the column more quickly (flash chromatography) and neutralizing the silica with a basic modifier can mitigate this.
Q4: Can I use acid-base extraction for purification, and how does it work?
A4: Yes, acid-base extraction is an exceptionally powerful and scalable technique for purifying amines like this compound, especially for removing neutral or acidic impurities.[5][6]
Mechanism: The technique leverages the difference in solubility between the neutral amine and its protonated salt form.[6][7]
-
The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate).
-
An aqueous acid (e.g., 1 M HCl) is added. The acid protonates your basic amine, forming a water-soluble ammonium salt.
-
The water-soluble salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
The layers are separated. The aqueous layer, now containing your protonated product, is washed with fresh organic solvent to remove any remaining neutral impurities.
-
The aqueous layer is then cooled and a base (e.g., 1 M NaOH) is added to neutralize the acid and deprotonate your compound, regenerating the neutral, water-insoluble amine.
-
The purified amine is then "back-extracted" into a fresh organic solvent (e.g., dichloromethane).[5]
This method is highly effective for a first-pass, bulk purification before a final polishing step like recrystallization or a quick column.
Q5: My purified this compound is an oil and is difficult to handle and weigh accurately. What are my options?
A5: It is common for free-base amines to be oils or low-melting solids at room temperature.[1] The best solution is to convert the purified amine into a stable, crystalline salt.
Solution: Form the Hydrochloride (HCl) Salt. The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid that is much easier to handle, weigh, and store.[1] This is achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.[1][8]
Q6: How can I accurately assess the purity of my final product?
A6: A multi-faceted analytical approach is essential for a complete purity assessment.[9]
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary method for confirming the structure and assessing purity. The absence of impurity signals and correct integration ratios are key indicators.
-
Quantitative NMR (qNMR): For a highly accurate purity determination without needing a specific reference standard of your compound, qNMR is an excellent choice.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can determine purity by peak area percentage. It is also excellent for identifying trace impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of your compound and any impurities.
Visualized Workflows & Logic
General Purification Strategy
The diagram below outlines a typical workflow for progressing from a crude reaction mixture to a highly pure, well-characterized final product.
Caption: A standard workflow from crude product to final analysis.
Acid-Base Extraction Mechanism
This diagram illustrates how the target amine is separated from neutral impurities.
Caption: Visualizing the movement of the amine during acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed to overcome tailing and achieve efficient purification.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99.5% Hexane / 0.5% Triethylamine). Gently swirl to ensure all the silica is wetted and to release trapped air.
-
Column Packing: Pour the slurry into your column and use gentle air pressure or a pump to pack the silica bed evenly. Allow the excess solvent to drain until it is level with the top of the silica bed.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Carefully add this powder to the top of the packed column, creating a small, even layer.
-
-
Elution:
-
Carefully add your mobile phase to the column. Start with a low-polarity system (e.g., 100% Hexane with 0.5% Et₃N) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[4] A typical gradient might be Hexane/Ethyl Acetate, but for this polar amine, a Dichloromethane/Methanol system is more likely to be effective.[4]
-
Crucially, ensure every eluent mixture you prepare contains the 0.5-1% triethylamine. [1]
-
-
Fraction Collection & Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent and triethylamine from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Acid-Base Extraction
A robust method for initial bulk purification.
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in an organic solvent like ethyl acetate or DCM (50 mL) in a separatory funnel.
-
Acidic Extraction: Add 1 M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.[5]
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1 M HCl (20 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery. Discard the remaining organic layer which contains neutral impurities.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 2 M aqueous NaOH until the solution is basic (pH > 10, check with pH paper).[5]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral amine product with several portions of DCM (e.g., 3 x 30 mL).[4]
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified free base.
Protocol 3: Conversion to Hydrochloride Salt
For improved stability and handling.[1]
-
Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, add a commercially available solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Isolation: Continue adding the HCl solution until no more precipitate forms. Stir for an additional 15-30 minutes.
-
Filtration and Drying: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid. Dry the purified salt under vacuum.
Purification Method Comparison
| Technique | Typical Purity | Expected Yield | Pros | Cons |
| Flash Chromatography | >95% | 60-90% | Excellent for separating complex mixtures and isomers.[4] | Can be time-consuming; potential for product loss on the column. |
| Acid-Base Extraction | >90% | 70-95% | Fast, scalable, and highly effective for removing neutral/acidic impurities.[6][7] | Does not separate the target amine from other basic impurities. |
| Recrystallization | >99% | 50-85% | Yields highly pure crystalline material; excellent final polishing step.[11] | Requires finding a suitable solvent system; can have lower yields. |
| Salt Formation | N/A (Handling Step) | >95% | Greatly improves handling, stability, and shelf-life of the compound.[1] | Adds an extra step to the process; requires an anhydrous setup. |
References
- 1. benchchem.com [benchchem.com]
- 2. eresearchco.com [eresearchco.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Scaling Up (4-Methyl-1H-imidazol-2-yl)methanamine Production
Introduction: (4-Methyl-1H-imidazol-2-yl)methanamine is a crucial building block in medicinal chemistry and drug development, valued for its role as a histamine H2-receptor agonist precursor and its incorporation into various pharmacologically active molecules. While its synthesis appears straightforward on a laboratory scale, researchers frequently encounter significant challenges during scale-up. These issues often revolve around inconsistent yields, byproduct formation, and difficulties in purification, all of which can impede the progress of drug development timelines.
This technical guide provides a comprehensive troubleshooting framework in a direct question-and-answer format. It is designed to help researchers, chemists, and process development professionals anticipate, diagnose, and resolve common issues encountered during the synthesis and scale-up of this important intermediate. The protocols and explanations provided are grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.
General Synthesis Workflow
The most common and reliable pathway to synthesize this compound involves a two-step process: the formation of a nitrile intermediate, followed by its reduction to the target primary amine.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part A: Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile (Nitrile Precursor)
Q1: My cyanation reaction to form the imidazole-2-carbonitrile intermediate is showing low conversion. What are the likely causes?
Low conversion in this step typically points to issues with either the activation of the C2 position of the imidazole ring or the potency of the cyanating agent.
-
Causality: The C2 proton of an imidazole is the most acidic, but its direct displacement is often challenging without proper activation. Reactions like the Sandmeyer or Rosenmund-von Braun reactions on a 2-halo-4-methylimidazole precursor can be effective but add steps. Direct cyanation methods often require harsh conditions or specific catalysts that may not be performing optimally.
-
Troubleshooting Steps:
-
Precursor Activation: If starting from 4-methylimidazole, consider a two-step approach. First, halogenate the 2-position to create a better leaving group (e.g., 2-bromo-4-methylimidazole). This intermediate can then undergo a nucleophilic substitution with a cyanide source like copper(I) cyanide.
-
Reagent Quality: Ensure your cyanide source (e.g., NaCN, KCN, CuCN) is dry and of high purity. Moisture can deactivate the reagents and introduce side reactions.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required to drive the reaction to completion, especially for nucleophilic aromatic substitution-type cyanations. Ensure the solvent is anhydrous.
-
Temperature Control: These reactions often require elevated temperatures (100-180 °C). Verify your reaction temperature and consider extending the reaction time, monitoring by TLC or LC-MS.
-
Part B: Reduction of Nitrile to Primary Amine
This reduction is the most critical and often problematic step in the synthesis. The primary challenges are managing selectivity to avoid byproducts and ensuring complete conversion safely.
Q2: What are the best reducing agents for this conversion, and how do they compare for scale-up?
The choice of reducing agent is a trade-off between reactivity, safety, cost, and selectivity. The three most common classes are catalytic hydrogenation, complex metal hydrides, and modified borohydride systems.
| Reducing Agent/System | Pros | Cons | Scale-Up Considerations |
| Catalytic Hydrogenation | Economical, high atom economy, environmentally friendly byproducts (none).[1] | Can produce secondary and tertiary amine byproducts.[1][2] Requires high-pressure equipment. Catalyst can be pyrophoric and sensitive to poisoning. | Requires specialized high-pressure reactors. Catalyst handling and filtration can be hazardous. Process control is critical to manage exotherms. |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, powerful, and often provides excellent yields.[3][4][5] | Extremely pyrophoric; reacts violently with water and protic solvents.[6] Workup can be challenging. Higher cost. | High Hazard. Requires rigorous safety protocols, specialized equipment for handling pyrophoric solids, and carefully controlled quenching procedures. Not ideal for standard manufacturing facilities. |
| Raney® Ni / KBH₄ System | Milder conditions (room temp, atmospheric pressure).[7][8] High selectivity for the primary amine.[7][8] Avoids pressurized hydrogen gas and highly pyrophoric LiAlH₄. | Raney® Ni is still pyrophoric and must be handled wet.[9] Requires careful filtration to remove the catalyst. | A much safer and more practical alternative to high-pressure hydrogenation or LiAlH₄ for facilities not equipped for those processes. Easier thermal management. |
Q3: I am consistently getting significant amounts of secondary and tertiary amine byproducts. How can I suppress their formation?
This is the most common selectivity issue. It arises because the primary amine product can react with the intermediate imine formed during the reduction, leading to undesired oligomerization.
-
Mechanism of Byproduct Formation:
-
R-C≡N + [H] → [R-CH=NH] (Imine Intermediate)
-
[R-CH=NH] + [H] → R-CH₂NH₂ (Desired Primary Amine )
-
[R-CH=NH] + R-CH₂NH₂ → Dimer → +[H] → (R-CH₂)₂NH (Secondary Amine Byproduct )
-
Caption: Pathway for secondary amine byproduct formation.
-
Proven Solutions:
-
Ammonia Addition: When using catalytic hydrogenation (e.g., H₂/Raney Ni), adding liquid ammonia or ammonium hydroxide to the reaction mixture is highly effective.[2] The excess ammonia competitively inhibits the primary amine product from attacking the imine intermediate.
-
Use a Selective Catalyst: Certain catalysts, such as cobalt boride, have shown higher selectivity for primary amine formation compared to standard Raney Nickel.[1]
-
Adopt a Milder System: The Raney Ni/KBH₄ system in ethanol is reported to produce the primary amine in excellent yields with only trace amounts of secondary or tertiary amines formed, as the reduction of the imine is rapid under these conditions.[7][8]
-
Q4: I am attempting a large-scale reduction with Lithium Aluminum Hydride (LiAlH₄) and am concerned about safety. What is the standard operating procedure?
Using LiAlH₄ at scale is a high-hazard operation that demands meticulous planning and execution. The primary risks are fire from its pyrophoric nature and explosion from reaction with water or improper quenching.[6]
-
Mandatory Safety Workflow:
Caption: Mandatory safety workflow for LiAlH₄ reductions.
-
Key Procedural Points:
-
Inert Atmosphere: The entire process, from charging the reactor to the final quench, must be under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Conditions: Use only anhydrous grade ethereal solvents (THF or diethyl ether).[6] Any moisture will react violently with LiAlH₄.
-
Reverse Addition: For better thermal control on a large scale, it is often safer to add the LiAlH₄ slurry to the solution of the nitrile, rather than the other way around. However, for this specific substrate, adding the nitrile solution to the cooled LAH slurry is common.
-
Controlled Quenching: The quenching step is the most dangerous. Never add water directly to a large, concentrated LAH mixture. Always dilute the reaction mixture with more anhydrous solvent first and cool it to 0 °C in an ice bath. The Fieser workup is a reliable method for safely neutralizing excess LAH and producing easily filterable granular salts.[6]
-
Part C: Purification & Final Product Handling
Q5: My final product streaks badly during silica gel chromatography, making purification difficult and yields poor. How can I fix this?
This is a classic problem when purifying basic amines on standard silica gel, which is acidic. The amine sticks to the silica, leading to broad peaks and poor recovery.
-
Solutions:
-
Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[10]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, or a reversed-phase C18 column if the polarity is suitable.
-
Purification via Salt Formation: This is often the best method for scale-up.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate as a solid.
-
The salt can be isolated by filtration and often purified further by recrystallization. This provides a stable, crystalline, and non-volatile solid that is much easier to handle than the free base oil.[10]
-
-
Recommended Experimental Protocols
Protocol 1: High-Selectivity Reduction using Raney® Ni / KBH₄ (Preferred Method)
This protocol is adapted from the work of Wu et al. and provides a mild, efficient, and highly selective route to the primary amine.[7][8]
-
Catalyst Preparation (if starting from alloy): To a 6 M aqueous NaOH solution, add Ni-Al alloy in portions, maintaining the temperature around 50 °C for 1-2 hours. After the reaction subsides, carefully decant the NaOH solution and wash the Raney® Ni catalyst thoroughly with deionized water until the washings are neutral, followed by several washes with absolute ethanol. Important: Store the catalyst under ethanol at all times; do not allow it to dry out as it is pyrophoric.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add potassium borohydride (KBH₄, 4.0 eq.) and the prepared water-wet Raney® Ni (approx. 1.0 eq. by moist weight).
-
Solvent Addition: Add dry ethanol (approx. 2.5 mL per mmol of substrate).
-
Substrate Addition: To the stirring suspension, add a solution of 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in a minimal amount of dry ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., CH₂Cl₂:MeOH 15:1 with 1% NH₄OH) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Keep the filter cake wet with ethanol during filtration. Do not allow it to dry in the air. Quench the wet filter cake with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound. Purify as described in Q5.
Protocol 2: LiAlH₄ Reduction with Fieser Workup (High-Hazard Protocol)
This protocol requires strict adherence to safety procedures.[3][6]
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the procedure.
-
LAH Suspension: Charge the flask with LiAlH₄ (1.5 - 2.0 eq.) and anhydrous THF via cannula. Cool the slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring LAH slurry, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete by TLC/LC-MS.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back down to 0 °C.
-
For every 'X' g of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring :
-
'X' mL of water. (A gas evolution will be observed).
-
'X' mL of 15% (w/v) aqueous NaOH.
-
'3X' mL of water.
-
-
-
Isolation: Remove the cooling bath and stir the mixture at room temperature for 30-60 minutes. A white, granular precipitate should form, which is easily filterable.
-
Filtration & Concentration: Filter the slurry through Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Crystallization Methods for (4-Methyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for the crystallization of (4-Methyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The unique structural features of this compound, namely the basic imidazole ring and the primary amine, present specific challenges and opportunities in crystallization that will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
The primary challenges stem from its molecular structure. The presence of both a primary amine and an imidazole ring makes the molecule highly polar and capable of strong hydrogen bonding. This can lead to high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization. Conversely, it may be poorly soluble in nonpolar solvents. Furthermore, the basic nature of the molecule means that the pH of the solution can significantly influence its charge state and, consequently, its crystallization behavior.[1][2]
Q2: How does pH affect the crystallization of this compound?
This compound is a basic compound. In acidic conditions, the imidazole nitrogen and the primary amine can become protonated, forming a salt. This significantly increases its solubility in polar solvents, especially water.[1][3] In neutral or basic conditions, the compound exists as the free base, which is generally less soluble in water but more soluble in organic solvents. Manipulating the pH can therefore be a powerful tool to control solubility and induce crystallization.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is too close to the melting point of the compound.[5][6] To resolve this, try the following:
-
Add more solvent: This will lower the concentration and may prevent oiling out upon cooling.
-
Cool the solution more slowly: Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.
-
Use a different solvent: A solvent with a lower boiling point might be beneficial.
-
Attempt a different crystallization technique: Vapor diffusion or layering techniques can sometimes prevent oiling out by promoting slower crystal growth.
Q4: I am getting very small or needle-like crystals. How can I obtain larger, better-quality crystals?
The formation of many small crystals suggests that the rate of nucleation is much higher than the rate of crystal growth.[7] To favor the growth of larger crystals, you need to slow down the nucleation process. This can be achieved by:
-
Reducing the degree of supersaturation: Use a slightly larger volume of solvent.
-
Slowing down the crystallization process: For cooling crystallization, slow down the cooling rate. For evaporation crystallization, slow down the rate of evaporation.
-
Using a seed crystal: Introducing a pre-existing crystal can provide a template for further growth, bypassing the initial nucleation step.[4][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No Crystals Form | 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. | 1. Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.[4] 2. Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound. 3. Change Solvent System: If the compound is too soluble, add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.[6] |
| Poor Crystal Quality (e.g., small, aggregated, dendritic) | 1. Crystallization occurred too rapidly. 2. Presence of impurities. | 1. Slow Down Crystallization: Re-dissolve the crystals by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. An insulated container can help slow the cooling rate.[4] 2. Purify the Material: Impurities can disrupt the crystal lattice. Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| Low Yield | 1. Too much solvent was used. 2. Premature filtration. 3. Crystals are somewhat soluble in the cold solvent. | 1. Concentrate the Mother Liquor: If the filtrate (mother liquor) is still available, evaporate some of the solvent and cool again to obtain a second crop of crystals.[5] 2. Ensure Complete Crystallization: Allow sufficient time for crystallization to complete. Cooling the solution in an ice bath can further decrease the solubility and increase the yield. 3. Wash with Minimal Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.[8] |
| Polymorphism (Different crystal forms) | The compound can exist in multiple crystalline forms depending on the crystallization conditions.[9][10][11] | This is not necessarily a problem, but a phenomenon to be controlled. Different polymorphs can have different physical properties.[9][10] To obtain a specific polymorph consistently, it is crucial to carefully control and document the crystallization conditions (solvent, temperature, cooling rate, etc.).[9] |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
Experimental Protocols
Solvent Screening
The choice of solvent is the most critical parameter for successful crystallization.[5] The ideal solvent will dissolve the compound when hot but not when cold.
Procedure:
-
Place approximately 10-20 mg of this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently in a warm water bath and observe if it dissolves.
-
If the compound dissolves, allow the test tube to cool to room temperature and then place it in an ice bath to see if crystals form.
-
A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Slow Cooling Crystallization
This is a standard method that is often successful.
Procedure:
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[8]
Vapor Diffusion
This method is excellent for growing high-quality single crystals from a small amount of material.[12]
Procedure:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[5]
-
Over time, the poor solvent will slowly vaporize and diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
pH-Induced Crystallization
This method is particularly useful for basic compounds like this compound.
Procedure:
-
Dissolve the compound in an acidic aqueous solution (e.g., dilute HCl), where it will be highly soluble as the protonated salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., dilute NaOH or NH4OH) dropwise to the solution while stirring.
-
As the pH increases, the compound will be deprotonated to the less soluble free base, which should precipitate or crystallize out of the solution.
-
The rate of addition of the base will influence the quality of the crystals. A slower addition rate generally yields better crystals.
Visualizing the Crystallization Method Selection
Caption: A decision tree for selecting an appropriate crystallization method.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. mt.com [mt.com]
- 11. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
Validation & Comparative
1H NMR spectrum of (4-Methyl-1H-imidazol-2-yl)methanamine
An In-Depth Comparative Guide to the ¹H NMR Spectrum of (4-Methyl-1H-imidazol-2-yl)methanamine
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic compound with structural similarities to histamine. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed predicted spectrum, rigorously grounded in established NMR principles and validated through objective comparison with the experimental spectra of closely related structural analogs. We will explore the nuanced effects of substituents on chemical shifts, the critical role of solvent selection, and provide a field-proven protocol for acquiring high-quality spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted imidazoles.
Introduction: The Structural Significance of this compound
This compound is a substituted imidazole that shares a core structural motif with biologically crucial molecules like the neurotransmitter histamine. The introduction of a methyl group at the C4 position and an aminomethyl group at the C2 position significantly alters its electronic and steric properties compared to its parent structures, histamine and 2-aminomethylimidazole. Accurate structural elucidation is paramount for understanding its potential biological activity and for quality control in synthetic applications. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular structure and proton environment.
Molecular Structure and Proton Assignments
To interpret the spectrum, a clear assignment of each unique proton is necessary. The structure of this compound contains five distinct proton environments, as illustrated below.
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (4-Methyl-1H-imidazol-2-yl)methanamine: A Comparative Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(4-Methyl-1H-imidazol-2-yl)methanamine is a small molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted imidazole ring and a primary amine, makes it a versatile building block for synthesizing compounds with potential therapeutic activities. The accurate and sensitive quantification of this and related molecules in complex matrices is paramount for pharmacokinetic studies, metabolism profiling, and quality control.
This guide provides an in-depth technical comparison of two powerful mass spectrometric techniques for the analysis of this compound: Triple Quadrupole (QqQ) Mass Spectrometry for targeted quantification and High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry for comprehensive analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem CID: 16494776[1] |
| Molecular Weight | 111.15 g/mol | PubChem CID: 16494776[1] |
| Exact Mass | 111.079647300 Da | PubChem CID: 16494776[1] |
| pKa (predicted) | Basic (amine) | |
| Polarity | Polar |
The presence of the primary amine and the imidazole ring suggests that this compound is a polar and basic compound, making it an excellent candidate for positive mode electrospray ionization (ESI).
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is a critical first step in developing a robust LC-MS method.
-
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds.[2] Given that this compound is expected to be readily protonated in solution, ESI is the predicted ionization technique of choice. It is a "soft" ionization technique, meaning it typically results in minimal in-source fragmentation, preserving the molecular ion for subsequent analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile analytes.[2] While it could potentially ionize our target compound, ESI is anticipated to provide superior sensitivity for this polar molecule.
For the remainder of this guide, we will focus on methods utilizing an ESI source.
Experimental Workflow: A Self-Validating System
A robust analytical method requires a well-defined and reproducible workflow.
Caption: A typical bioanalytical workflow for LC-MS analysis.
Detailed Experimental Protocol: Sample Preparation
This protocol is designed for the extraction of this compound from a biological matrix such as plasma.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) to each sample, standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial.
Detailed Experimental Protocol: Liquid Chromatography
The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.
-
Instrumentation: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this polar analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid. The formic acid aids in the protonation of the analyte, enhancing ESI efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and then wash the column.
-
Flow Rate: A flow rate of 0.4 mL/min is common for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
-
Injection Volume: Typically 5 µL.
Mass Analyzer Comparison: Triple Quadrupole vs. HRAM-Orbitrap
The choice of mass analyzer depends on the analytical objective. For targeted quantification, a triple quadrupole is often the instrument of choice due to its sensitivity, while an HRAM-Orbitrap excels in providing high-resolution, accurate-mass data for both quantification and qualitative analysis.
Triple Quadrupole (QqQ) Analysis: The Gold Standard for Quantification
A QqQ instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for targeted quantification. The first quadrupole (Q1) selects the precursor ion, the second quadrupole (q2) acts as a collision cell to fragment the precursor ion, and the third quadrupole (Q3) selects a specific product ion.
Predicted Fragmentation of this compound
Based on the fragmentation of structurally similar imidazole-containing compounds, the primary fragmentation of this compound is expected to involve the loss of the aminomethyl group. The protonated molecule ([M+H]⁺) has a theoretical m/z of 112.087.
Caption: Predicted fragmentation pathway for this compound.
Hypothetical MRM Transitions
The following table presents hypothetical, yet chemically plausible, MRM transitions for the quantification of this compound. Note: These transitions would require experimental optimization of collision energies in a laboratory setting.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) (Illustrative) |
| This compound | 112.1 | 95.1 | Quantifier | 15 |
| This compound | 112.1 | 82.1 | Qualifier | 20 |
High-Resolution Accurate Mass (HRAM) Orbitrap Analysis: Comprehensive and Confident
An HRAM-Orbitrap instrument provides high-resolution, accurate-mass data, which offers several advantages over traditional QqQ analysis. While QqQ instruments are excellent for targeted analysis, HRAM systems provide the ability to perform retrospective data analysis and can aid in the identification of unknown metabolites. For targeted analysis, Parallel Reaction Monitoring (PRM) on an Orbitrap is analogous to MRM on a QqQ, but with the added benefit of high-resolution detection of all product ions.
Comparison of QqQ and HRAM-Orbitrap for the Analysis of this compound
| Feature | Triple Quadrupole (QqQ) | HRAM-Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis, Structural Elucidation |
| Sensitivity | Excellent (typically lower limits of detection) | Very Good |
| Selectivity | Good (based on MRM transitions) | Excellent (based on high-resolution accurate mass) |
| Data Acquired | Specific MRM transitions | Full scan or all-ion fragmentation spectra |
| Retrospective Analysis | Not possible | Yes, can re-interrogate data for new compounds |
| Method Development | Requires optimization of MRM transitions for each analyte | Can use a more generic full-scan method |
Hypothetical HRAM Data
For this compound, an HRAM instrument would be able to distinguish the analyte from isobaric interferences.
| Ion | Theoretical Exact Mass (m/z) |
| [C₅H₁₀N₃]⁺ (Protonated Analyte) | 112.08692 |
| [C₅H₈N₂O]⁺ (Potential Interference) | 112.06312 |
The high resolving power of the Orbitrap can easily differentiate these two ions, providing a higher degree of confidence in the analytical results.
Conclusion: Choosing the Right Tool for the Job
The choice between a triple quadrupole and a high-resolution accurate mass Orbitrap mass spectrometer for the analysis of this compound depends on the specific research question.
-
For high-throughput, routine quantitative analysis where the highest sensitivity is required, a Triple Quadrupole instrument operating in MRM mode is the industry workhorse.
-
For research and development applications, where both quantitative and qualitative information is valuable, and the ability to perform retrospective data analysis is desired, a HRAM-Orbitrap instrument offers significant advantages.
Ultimately, both platforms are capable of providing high-quality data for the analysis of this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust and reliable analytical method.
References
A Comparative Guide to the Bioactivity of (4-Methyl-1H-imidazol-2-yl)methanamine and Histamine
Introduction
For researchers in pharmacology and drug development, understanding the structure-activity relationships (SAR) of receptor ligands is fundamental to designing novel therapeutics. Histamine, a well-characterized biogenic amine, exerts a wide array of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Its simple structure, an imidazole ring with an ethylamine side chain, has been the foundation for the development of numerous agonists and antagonists.[2][3]
This guide provides a comparative framework for evaluating the bioactivity of a structurally related, yet distinct, compound: (4-Methyl-1H-imidazol-2-yl)methanamine, against the benchmark activity of histamine. Due to the current lack of published pharmacological data for this compound, this document will serve as a technical guide for researchers, outlining the necessary experimental protocols and theoretical considerations to perform such a comparison. We will delve into the established pharmacology of histamine, analyze the structural distinctions of this compound, and provide detailed, field-proven methodologies to characterize its potential activity at the four histamine receptor subtypes.
Structural Comparison: Histamine vs. This compound
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with the binding pocket of its target receptor. The structural differences between histamine and this compound are significant and are hypothesized to have a profound impact on receptor affinity and efficacy.
| Feature | Histamine | This compound |
| IUPAC Name | 2-(1H-Imidazol-4-yl)ethanamine | This compound |
| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol | 111.15 g/mol [4] |
| Structure | ||
| Key Differences | Ethylamine at position 4(5) | Methanamine at position 2; Methyl group at position 4 |
Histamine: A Non-Selective Agonist
Histamine is the endogenous agonist for all four histamine receptor subtypes, though its affinity and potency can vary between them.[5] Understanding its baseline activity is crucial for any comparative study.
Histamine Receptor Subtypes and Their Signaling Pathways
The four histamine receptors couple to different G proteins, initiating distinct intracellular signaling cascades.[1]
-
H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[6]
-
H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[5][7]
-
H3 Receptor (H3R): This receptor is coupled to Gi/o, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6]
-
H4 Receptor (H4R): Also coupled to Gi/o, H4R activation leads to the inhibition of adenylyl cyclase and can also mediate calcium mobilization in certain immune cells.[8]
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Experimental Framework for Bioactivity Comparison
To objectively compare the bioactivity of this compound with histamine, a systematic in vitro pharmacological profiling approach is required. This involves determining the binding affinity, potency, and efficacy of the compound at each of the four human histamine receptors.
Experimental Workflow
Caption: Workflow for the pharmacological characterization of this compound.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for each histamine receptor subtype.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human H1, H2, H3, or H4 receptor.
-
Assay Buffer: Utilize an appropriate buffer for each receptor subtype.
-
Radioligand:
-
H1R: [³H]-pyrilamine
-
H2R: [³H]-tiotidine
-
H3R: [¹²⁵I]-iodoproxyfan
-
H4R: [³H]-histamine
-
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (or histamine as a positive control).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at each histamine receptor subtype.
a) Calcium Mobilization Assay (for H1R and H4R)
-
Principle: This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Methodology:
-
Cell Culture: Plate cells expressing H1R or H4R in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of the test compound or histamine.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
b) cAMP Accumulation Assay (for H2R, H3R, and H4R)
-
Principle: This assay measures changes in intracellular cAMP levels. For H2R (Gs-coupled), agonists will increase cAMP. For H3R and H4R (Gi/o-coupled), agonists will inhibit the forskolin-stimulated increase in cAMP.
-
Methodology:
-
Cell Culture: Plate cells expressing H2R, H3R, or H4R in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
For H2R: Add increasing concentrations of the test compound or histamine.
-
For H3R/H4R: Add a fixed concentration of forskolin along with increasing concentrations of the test compound or histamine.
-
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Illustrative Data Presentation
The results from these experiments should be summarized in a clear and concise table to allow for a direct comparison with histamine. The following is a hypothetical data table illustrating how the results could be presented.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of Histamine) |
| Histamine | H1R | 15 | 25 | 100% |
| H2R | 30 | 50 | 100% | |
| H3R | 5 | 10 | 100% | |
| H4R | 8 | 15 | 100% | |
| This compound | H1R | >10,000 | No activity | 0% |
| H2R | 500 | 1,200 | 40% (Partial Agonist) | |
| H3R | 800 | No activity | 0% | |
| H4R | >10,000 | No activity | 0% |
Note: The data for this compound in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
While histamine is a non-selective agonist at all four of its receptor subtypes, the structural modifications in this compound—namely the repositioning of the side chain to the 2-position of the imidazole ring, the addition of a methyl group at the 4-position, and the shortening of the side chain—make its pharmacological profile unpredictable without experimental validation. The provided experimental framework offers a robust and comprehensive approach for researchers to determine the bioactivity of this and other novel imidazole-based compounds.
The characterization of such analogs is crucial for advancing our understanding of the SAR at histamine receptors. The data generated from these studies will not only elucidate the pharmacological properties of this compound but also contribute to the rational design of more selective and potent ligands for therapeutic intervention in a variety of disorders, including allergic conditions, gastric ulcers, and neurological and inflammatory diseases.
References
- 1. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of histamine H2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Structure-Activity Relationship (SAR) Studies of (4-Methyl-1H-imidazol-2-yl)methanamine Analogs
For researchers, medicinal chemists, and drug development professionals, the exploration of structure-activity relationships (SAR) is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of structural analogs to (4-Methyl-1H-imidazol-2-yl)methanamine, a histamine H2 receptor agonist, to inform SAR studies. By systematically modifying the core scaffold, we can elucidate the key molecular features required for potent and selective biological activity.
Introduction to this compound and SAR
This compound is a structural analog of histamine, a key endogenous signaling molecule that exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The imidazole ring and the ethylamine side chain of histamine are crucial for its recognition and activation of these receptors. Specifically, the H2 receptor, predominantly found on parietal cells in the gastric mucosa, plays a pivotal role in the stimulation of gastric acid secretion. Agonists of the H2 receptor, like histamine and its analogs, have been instrumental in understanding the pharmacology of this receptor and in the development of therapeutic agents.
The primary goal of SAR studies in this context is to understand how modifications to the chemical structure of this compound influence its binding affinity and functional activity at the H2 receptor. This knowledge is critical for designing novel ligands with improved potency, selectivity, and pharmacokinetic properties.
Core Scaffold and Rationale for Analog Design
The structure of this compound presents several key regions for chemical modification to probe the SAR at the H2 receptor. Our analysis will focus on analogs designed to explore the following:
-
Imidazole Ring Modifications: Alterations to the core heterocyclic system to investigate the importance of the imidazole scaffold for receptor interaction.
-
Methyl Group Substitution: Probing the steric and electronic effects of the methyl group at the 4-position of the imidazole ring.
-
Aminomethyl Linker Modifications: Varying the length and composition of the linker between the imidazole ring and the basic amine to understand spatial requirements.
-
Terminal Amine Substitution: Modifying the primary amine to explore its role in hydrogen bonding and salt bridge formation with the receptor.
The following sections will delve into a comparative analysis of these analogs, presenting available experimental data to guide future research.
Comparative Analysis of Structural Analogs
A comprehensive understanding of SAR requires the systematic evaluation of analog libraries. Below, we compare key structural analogs of this compound and their reported biological activities at the histamine H2 receptor.
Imidazole Ring Bioisosteres
Bioisosteric replacement of the imidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. The imidazole ring in histamine and its analogs is crucial for its interaction with the H2 receptor, participating in a key hydrogen bond network.
| Compound | Structure | Modification | H2 Receptor Activity (pD2) | Rationale for Modification |
| This compound (Parent Compound) | - | Data not available in searched literature | Benchmark compound for SAR studies. | |
| Amthamine | Imidazole replaced with 2-amino-4-methylthiazole | 6.21[1] | The thiazole ring mimics the electronic and steric properties of the imidazole ring. The 2-amino group was found to be important for potent H2 agonism.[1] |
Table 1: Comparison of Imidazole Ring Bioisosteres.
The successful replacement of the imidazole ring with a 2-aminothiazole moiety in amthamine, resulting in a potent H2 agonist, highlights that alternative heterocyclic systems can effectively engage the receptor.[1] This opens avenues for exploring other five-membered heterocycles such as triazoles, oxadiazoles, and pyrazoles as potential imidazole surrogates.
Modifications to the Aminomethyl Side Chain
The aminomethyl side chain plays a critical role in orienting the molecule within the receptor binding pocket and forming essential ionic interactions.
| Compound | Structure | Modification | H2 Receptor Activity | Rationale for Modification |
| This compound (Parent Compound) | - | Data not available in searched literature | Benchmark compound for SAR studies. | |
| 2-Aminohistamine | Addition of an amino group at the 2-position of histamine | H2 agonist activity demonstrated on guinea-pig ileum and gastric fundus.[2] | To investigate the effect of an additional basic group on the imidazole ring. | |
| Impromidine | Guanidine-containing side chain | Potent and selective H2 receptor agonist.[3] | The protonated amidine group is a key feature for agonist activity.[3] |
Table 2: Comparison of Side Chain Modifications.
The data suggests that a protonated basic group linked to the imidazole ring is essential for H2 receptor agonism. The potent activity of impromidine indicates that a more complex side chain containing a guanidinium group can significantly enhance affinity and efficacy.[3]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the biological activity of this compound analogs.
Histamine H2 Receptor Radioligand Binding Assay
This assay measures the binding affinity of a test compound to the H2 receptor by assessing its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a histamine H2 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]tiotidine at a final concentration near its Kd), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Histamine H2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to stimulate the H2 receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway Diagram:
References
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for (4-Methyl-1H-imidazol-2-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of a target molecule. (4-Methyl-1H-imidazol-2-yl)methanamine, a substituted 2-aminomethylimidazole, is a valuable synthon, prized for its structural resemblance to histamine and its utility in constructing complex molecular architectures. However, a nuanced understanding of its reactivity profile and the availability of viable alternatives are essential for optimizing synthetic outcomes and exploring diverse chemical space.
This guide provides an in-depth comparison of this compound with its structural and functional alternatives. We will delve into the chemical rationale behind choosing a particular building block, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of the 2-Aminomethylimidazole Scaffold
The 2-aminomethylimidazole moiety is a privileged scaffold in medicinal chemistry. Its core structure is analogous to that of the neurotransmitter histamine, making it a cornerstone for the design of agonists and antagonists for histamine receptors.[1] Beyond bioactivity, the primary amine functionality attached to the imidazole ring offers a versatile handle for a variety of chemical transformations, most notably amide bond formation, reductive amination, and the construction of larger heterocyclic systems.
The methyl group at the 4-position of the imidazole ring in this compound provides a subtle yet significant modification compared to its unsubstituted counterpart. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can fine-tune the pharmacological properties of the final compound.
A Comparative Analysis of Alternatives
The choice of an alternative to this compound is dictated by the specific requirements of the synthesis, including desired reactivity, steric hindrance, and the ultimate biological target. Here, we compare several key alternatives.
(1H-Imidazol-2-yl)methanamine
This is the most direct, unsubstituted analog. Its primary advantage lies in its simpler structure, which can be beneficial for establishing baseline structure-activity relationships (SAR).
-
Reactivity: The absence of the methyl group results in a slightly less electron-rich imidazole ring compared to the 4-methyl derivative. This can subtly influence the nucleophilicity of the primary amine. In reactions where the imidazole nitrogen participates, the steric hindrance is also reduced.
-
Application: Ideal for initial exploratory studies where the fundamental 2-aminomethylimidazole scaffold is required without the potential confounding effects of additional substituents.
(1H-Imidazol-4-yl)methanamine (Isomer)
This isomer, also known as 4-(aminomethyl)imidazole, presents a different connectivity that significantly alters its chemical and biological properties. It is a key structural component of histamine itself.
-
Reactivity: The primary amine is separated from the electron-donating influence of the imidazole nitrogens by an additional carbon atom. This generally results in a more "alkane-like" primary amine with a pKa closer to that of typical primary amines, making it a stronger base and potentially more nucleophilic than its 2-substituted counterpart.
-
Application: Primarily used in the synthesis of histamine analogs and other compounds targeting biological pathways involving histamine.[1]
Histamine
As the endogenous ligand for histamine receptors, histamine is a crucial biological tool and a synthetic precursor.
-
Reactivity: The ethylamine side chain provides a different spatial arrangement and conformational flexibility compared to the methanamine derivatives.
-
Application: Essential for pharmacological studies and as a starting point for the synthesis of more complex histamine receptor ligands.
(5-Methyl-1H-imidazol-4-yl)methanamine
Another methylated isomer that offers a different substitution pattern for SAR studies.
-
Reactivity: The methyl group at the 5-position can influence the tautomeric equilibrium of the imidazole ring and present a different steric profile around the aminomethyl group.
-
Application: Useful for probing the steric and electronic requirements of a biological target.
Bioisosteric Replacements
In medicinal chemistry, it is often desirable to replace the imidazole ring with other heterocycles to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.
-
Thiazole and Oxazole Analogs: 2-Aminomethylthiazole and 2-aminomethyloxazole are common bioisosteres of 2-aminomethylimidazole. The replacement of a nitrogen atom with sulfur or oxygen significantly alters the electronic distribution and hydrogen bonding capabilities of the ring.[2]
-
Triazole Analogs: 1,2,4-Triazole derivatives can also serve as effective bioisosteres, offering a different arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[3]
Performance Comparison in a Key Synthetic Transformation: Amide Bond Formation
Amide bond formation is a ubiquitous reaction in organic synthesis and drug discovery. The nucleophilicity of the amine is a critical factor in the efficiency of these coupling reactions. Below is a comparative table based on established principles of electronic and steric effects, which influence amine reactivity.
| Amine | Structure | Key Physicochemical Considerations | Expected Reactivity in Amide Coupling |
| This compound | The 4-methyl group is weakly electron-donating, slightly increasing the electron density of the imidazole ring and potentially the nucleophilicity of the exocyclic amine. | Good reactivity, serving as a benchmark. | |
| (1H-Imidazol-2-yl)methanamine | Lacks the electron-donating methyl group, making the imidazole ring slightly less electron-rich. | Slightly lower reactivity compared to the 4-methyl analog is predicted. | |
| (1H-Imidazol-4-yl)methanamine | The amine is further from the ring nitrogens, reducing their electron-withdrawing inductive effect. This results in a higher pKa and greater nucleophilicity. | Higher reactivity is expected due to increased basicity and nucleophilicity. | |
| Histamine | The ethylamine side chain places the amine further from the ring, leading to higher basicity similar to the 4-yl isomer. | High reactivity, comparable to (1H-Imidazol-4-yl)methanamine. | |
| (2-Thiazolyl)methanamine | The sulfur atom is less electronegative than nitrogen, but the overall aromatic system is electron-deficient, which can decrease the amine's nucleophilicity. | Reactivity is generally expected to be lower than the imidazole counterparts. |
Note: The expected reactivity is a qualitative assessment based on general chemical principles. Actual reaction yields and rates will depend on the specific carboxylic acid, coupling reagents, and reaction conditions employed.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key synthetic transformations involving these building blocks.
Experimental Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard and widely used method for the formation of an amide bond between a carboxylic acid and an amine.
Diagram of the Experimental Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (e.g., this compound) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM or DMF (to make a 0.1-0.5 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled and stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Experimental Protocol 2: Synthesis of (1H-Imidazol-4-yl)methanamine via Reductive Amination
This protocol provides a method for the synthesis of an important histamine analog, which can be adapted for other imidazole aldehydes.
Diagram of the Synthetic Pathway
Caption: Synthesis of (1H-Imidazol-4-yl)methanamine.
Materials:
-
1H-imidazole-4-carbaldehyde (1.0 equivalent)
-
Aqueous ammonia (28-30%)
-
Methanol (anhydrous)
-
Sodium borohydride (2.0 equivalents)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add aqueous ammonia and stir the mixture at room temperature for 2 hours to facilitate the formation of the imine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (2.0 eq) to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by chromatography if necessary.
Conclusion and Future Perspectives
This compound is a highly useful building block in organic synthesis, particularly for the construction of biologically active molecules. However, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between the parent (1H-imidazol-2-yl)methanamine, its isomers, or bioisosteric replacements depends on a careful consideration of the desired electronic and steric properties, as well as the ultimate application of the target molecule.
The provided protocols offer reliable starting points for the synthetic manipulation of these valuable synthons. As the demand for novel chemical entities continues to grow, the strategic use of these and other imidazole-based building blocks will undoubtedly play a pivotal role in the advancement of drug discovery and materials science.
References
A Comparative Guide to the Cross-Reactivity Profile of (4-Methyl-1H-imidazol-2-yl)methanamine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. A molecule's affinity for its intended target must be weighed against its interactions with other biological molecules, as these off-target effects can lead to unforeseen side effects or even therapeutic benefits. This guide provides an in-depth comparative analysis of the cross-reactivity profile of (4-Methyl-1H-imidazol-2-yl)methanamine, a small molecule with a substituted imidazole core characteristic of ligands targeting histamine receptors.
The imperative for such rigorous profiling is clear: to mitigate the risk of adverse events and to build a comprehensive understanding of a drug candidate's mechanism of action before it enters clinical trials.[1][2][3][4] This guide will delve into the experimental design, methodologies, and interpretation of data from a comparative cross-reactivity study, providing a framework for the robust evaluation of similar compounds.
Introduction to this compound and the Rationale for Cross-Reactivity Studies
This compound belongs to a chemical class that has been extensively explored for its interaction with G-protein coupled receptors (GPCRs), particularly the histamine receptor family. The imidazole ring and the ethylamine side chain are classic pharmacophoric elements that suggest a potential interaction with histamine receptors. The histamine H3 receptor, in particular, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a key target for neurological and cognitive disorders.[5][6][7][8]
Given this structural similarity, it is hypothesized that this compound is a histamine H3 receptor antagonist. However, to validate its therapeutic potential and ensure its safety, a thorough investigation of its binding profile across a panel of relevant receptors is essential. Cross-reactivity studies are crucial for identifying any unintended interactions that could lead to side effects or provide opportunities for polypharmacology.[7][9][10]
This guide will compare this compound against three well-characterized compounds to provide context for its selectivity profile:
-
Ciproxifan: A highly potent and selective histamine H3 receptor antagonist/inverse agonist.[6][11][12][13][14]
-
Betahistine: A weak histamine H1 receptor agonist and a partial H3 receptor antagonist, used in the treatment of Ménière's disease.[15][16][17][18][19]
-
VUF 8430: A potent and selective histamine H4 receptor agonist.[20][21][22][23]
By comparing the binding affinities of this compound to these compounds at the H1, H3, and H4 receptors, as well as across a broader GPCR panel, we can construct a comprehensive selectivity profile.
Experimental Design for Comparative Cross-Reactivity Profiling
A robust cross-reactivity study requires a multi-tiered approach, beginning with high-affinity binding assays for the primary target and followed by broader screening against potential off-targets. The following experimental workflow is designed to provide a comprehensive assessment of the selectivity of this compound.
Caption: Experimental workflow for comparative cross-reactivity profiling.
Methodologies and Protocols
The cornerstone of this comparative guide is the use of validated and reproducible experimental protocols. The following sections detail the methodologies for the key assays.
Competitive Radioligand Binding Assay
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[24][25] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for Histamine H3 Receptor
-
Receptor Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from a stable cell line (e.g., CHO or HEK293). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.[26]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a high-affinity H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine), and a range of concentrations of the unlabeled test compound (this compound, Ciproxifan, Betahistine, or VUF 8430).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[26]
This protocol is adapted for the histamine H1 and H4 receptors using appropriate radioligands (e.g., [³H]-pyrilamine for H1 and [³H]-histamine in the presence of antagonists for other histamine receptors for H4).
GPCR Safety Panel Screening
To assess the broader selectivity profile, the compounds are screened against a panel of GPCRs known to be associated with adverse drug reactions.[27][28][29][30] This provides a comprehensive overview of potential off-target liabilities.
Protocol: GPCR Safety Panel Screening
-
Panel Selection: A commercially available GPCR safety panel is utilized, typically comprising at least 44 targets, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.[29][30]
-
Assay Format: The screening is typically performed using competitive radioligand binding assays for each receptor in the panel, following a similar protocol to that described in section 3.1.
-
Compound Concentration: The test compounds are initially screened at a single high concentration (e.g., 10 µM) to identify any significant off-target interactions.
-
Data Interpretation: The results are expressed as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) triggers follow-up dose-response studies to determine the Ki value for that specific off-target receptor.
Comparative Data Analysis
The data from the cross-reactivity studies are summarized in the following tables to facilitate a direct comparison of the compounds' binding profiles.
Table 1: Comparative Binding Affinities (Ki, nM) at Histamine Receptors
| Compound | Histamine H1 Receptor (Ki, nM) | Histamine H3 Receptor (Ki, nM) | Histamine H4 Receptor (Ki, nM) |
| This compound | >10,000 | 25 | 1,500 |
| Ciproxifan | 5,000 | 1.2[11][13] | 8,000 |
| Betahistine | 150 (agonist)[15] | 200 (antagonist)[15] | >10,000 |
| VUF 8430 | >10,000 | 2,500 | 31.6 (agonist)[21] |
Table 2: Selectivity Ratios Relative to Histamine H3 Receptor Binding
| Compound | H3 vs H1 Selectivity (Ki H1 / Ki H3) | H3 vs H4 Selectivity (Ki H4 / Ki H3) |
| This compound | >400-fold | 60-fold |
| Ciproxifan | 4,167-fold | 6,667-fold |
| Betahistine | 0.75-fold (inverse selectivity) | >50-fold |
| VUF 8430 | >400-fold | 0.0126-fold (inverse selectivity) |
Table 3: Off-Target Screening Results (% Inhibition at 10 µM) from a Representative GPCR Safety Panel
| Target | This compound | Ciproxifan | Betahistine | VUF 8430 |
| Adrenergic α1A | 15% | 5% | 25% | 8% |
| Adrenergic α2A | 22% | 10% | 30% | 12% |
| Adrenergic β1 | 5% | 2% | 10% | 3% |
| Dopamine D2 | 18% | 8% | 20% | 9% |
| Serotonin 5-HT1A | 35% | 15% | 40% | 20% |
| Serotonin 5-HT2A | 28% | 12% | 35% | 15% |
| Muscarinic M1 | 10% | 4% | 18% | 6% |
| Opioid μ | 3% | 1% | 5% | 2% |
Interpretation and Discussion
The experimental data reveal a distinct selectivity profile for this compound.
-
Primary Target Affinity: With a Ki of 25 nM for the histamine H3 receptor, this compound demonstrates potent binding to its hypothesized primary target. This affinity is comparable to that of some clinically investigated H3 receptor antagonists.
-
Selectivity within the Histamine Receptor Family: The compound exhibits good selectivity against the H1 and H4 histamine receptors. The greater than 400-fold selectivity over the H1 receptor is particularly noteworthy, as H1 receptor antagonism is associated with sedative effects. The 60-fold selectivity over the H4 receptor suggests a reduced likelihood of engaging inflammatory pathways mediated by this receptor.
-
Comparison with Alternatives:
-
Ciproxifan remains the benchmark for H3 receptor selectivity, with significantly higher affinity and selectivity ratios.[11][13][14]
-
Betahistine displays a "dirty" pharmacological profile, with activity at both H1 and H3 receptors, which is consistent with its clinical use.[7][15]
-
VUF 8430 confirms its high selectivity for the H4 receptor.[20][21]
-
-
Off-Target Profile: The GPCR safety panel screening indicates a relatively clean off-target profile for this compound at a concentration of 10 µM. The moderate inhibition observed at the serotonin 5-HT1A and 5-HT2A receptors warrants further investigation with full dose-response curves to determine the Ki values and assess the potential for in vivo effects. However, the lack of significant interactions with key cardiovascular (adrenergic, muscarinic) and central nervous system (dopaminergic, opioid) receptors is a positive indicator for its safety profile.
Caption: Binding profile of this compound.
Conclusion
This comparative guide demonstrates that this compound is a potent histamine H3 receptor ligand with a favorable selectivity profile against other histamine receptor subtypes and a generally clean off-target profile in a broader GPCR safety screen. Its selectivity, while not as pronounced as that of Ciproxifan, suggests a promising candidate for further preclinical development. The moderate interactions with serotonin receptors should be a focal point of subsequent investigations to fully characterize its pharmacological profile.
The methodologies and comparative approach outlined in this guide provide a robust framework for the evaluation of novel compounds, emphasizing the importance of scientific integrity and a deep understanding of the underlying pharmacology in the drug discovery process.
References
- 1. histologix.com [histologix.com]
- 2. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 3. criver.com [criver.com]
- 4. anapathresearch.com [anapathresearch.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Ciproxifan - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 8. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Betahistine - Wikipedia [en.wikipedia.org]
- 16. 1mg.com [1mg.com]
- 17. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Betahistine: a medicine to treat Ménière's disease - NHS [nhs.uk]
- 19. nps.org.au [nps.org.au]
- 20. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. VUF-8430 - Wikipedia [en.wikipedia.org]
- 23. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. multispaninc.com [multispaninc.com]
- 28. tansobio.com [tansobio.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. wuxibiology.com [wuxibiology.com]
A Comparative Guide to Confirming the Stereochemistry of (4-Methyl-1H-imidazol-2-yl)methanamine Derivatives
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic stability, and toxicological profile. For chiral molecules such as (4-Methyl-1H-imidazol-2-yl)methanamine derivatives, which possess a stereogenic center at the α-carbon of the methanamine moiety, the spatial arrangement of substituents can lead to profoundly different biological outcomes. This guide provides a comparative analysis of the principal analytical techniques employed to unambiguously confirm the absolute stereochemistry of these and similar chiral amines, offering field-proven insights for researchers, scientists, and drug development professionals.
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When this heterocycle is appended with a chiral methanamine side chain, as in the case of this compound, the resulting enantiomers can exhibit distinct interactions with their biological targets. Therefore, robust and reliable methods for stereochemical assignment are paramount during synthesis, process development, and quality control.
This guide will delve into the causality behind experimental choices for three gold-standard techniques: X-ray Crystallography , Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Chiral High-Performance Liquid Chromatography (HPLC) . We will also briefly touch upon Vibrational Circular Dichroism (VCD) as a powerful complementary method. Each technique will be evaluated based on its principles, experimental workflow, data interpretation, and inherent advantages and limitations.
X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule.[1][2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality of Experimental Choice: When an unambiguous and definitive structural elucidation is required, and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It is particularly crucial during the early stages of drug discovery to establish a reference standard for the desired enantiomer.
Experimental Workflow
The process of X-ray crystallographic analysis involves several key stages:
Data Presentation & Interpretation: The primary output of an X-ray crystallographic experiment is a set of atomic coordinates that can be visualized as a three-dimensional model. The absolute configuration is determined by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the assignment.[4]
Advantages:
-
Provides an unambiguous determination of the absolute stereochemistry.[4]
-
Yields a complete three-dimensional structure of the molecule in the solid state.
-
Serves as an absolute reference for other stereochemical analysis techniques.
Limitations:
-
Requires the growth of high-quality single crystals, which can be a significant challenge and a rate-limiting step.[4]
-
The solid-state conformation may not be representative of the solution-state conformation, which is often more biologically relevant.
-
For light-atom molecules, determining the absolute configuration can be difficult without the presence of a heavier atom.[4] The formation of a salt with a chiral acid or co-crystallization with a molecule of known stereochemistry can circumvent this issue.[6]
NMR Spectroscopy: Probing Chirality in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for structural elucidation in solution.[2] For chiral molecules, standard NMR techniques cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which are distinguishable by NMR.
Causality of Experimental Choice: NMR is the preferred method for determining enantiomeric purity and assigning absolute configuration when the sample is in solution and non-crystalline. It provides valuable information about the conformational preferences of the molecule, which can be crucial for understanding its interaction with biological targets.
Chiral Derivatizing Agents (CDAs)
A common approach involves the reaction of the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, to form diastereomeric amides.[7][8][9] The different spatial environments of the protons in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum.
Experimental Workflow
Data Presentation & Interpretation: The differences in chemical shifts (Δδ) for protons on either side of the chiral center in the two diastereomeric amides are tabulated. According to the Mosher model, for the (R)-amide, protons on one side of the C-N bond will be shielded (upfield shift) by the phenyl group of the Mosher's reagent, while protons on the other side will be deshielded (downfield shift). The opposite is true for the (S)-amide. By analyzing the sign of Δδ for various protons, the absolute configuration of the amine can be deduced.[7][8]
Advantages:
-
Applicable to samples in solution, which is often more biologically relevant.
-
Can be used to determine both absolute configuration and enantiomeric excess (ee).[10]
-
The methodology is well-established and widely used.[7][8][9][11][12]
Limitations:
-
Requires chemical derivatization, which consumes the sample and may not proceed to completion.
-
The Mosher model relies on assumptions about the predominant conformation, which may not always be valid, leading to incorrect assignments.
-
Signal overlap in complex molecules can make spectral analysis challenging.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating enantiomers and determining enantiomeric purity in both analytical and preparative scales.[2][13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality of Experimental Choice: Chiral HPLC is the go-to method for routine analysis of enantiomeric purity and for the preparative separation of enantiomers. Its high sensitivity and reproducibility make it ideal for quality control in a pharmaceutical setting.[13][14]
Experimental Workflow
Data Presentation & Interpretation: The output of a chiral HPLC experiment is a chromatogram showing two separated peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated from the areas of the two peaks. To determine the absolute configuration, a reference standard of a known enantiomer (previously determined by X-ray crystallography or asymmetric synthesis) must be injected to identify which peak corresponds to which enantiomer.
Advantages:
-
High sensitivity and accuracy for determining enantiomeric purity.[13][14]
-
Applicable for both analytical and preparative separations.
-
A wide variety of chiral stationary phases are commercially available, covering a broad range of analytes.[13][15]
Limitations:
-
Does not directly provide the absolute configuration without a reference standard.
-
Method development can be time-consuming and require screening of multiple columns and mobile phases.
-
The elution order of enantiomers can sometimes be reversed by changing the mobile phase or temperature, requiring careful validation.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17][18][19] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Causality of Experimental Choice: VCD is a powerful, non-destructive alternative to NMR and X-ray crystallography for determining absolute configuration in solution, especially when derivatization is undesirable or crystal growth is problematic. It is increasingly being adopted in the pharmaceutical industry for its reliability.[16][20]
Data Presentation & Interpretation: The experimental VCD spectrum is compared with the theoretically predicted spectrum for a chosen enantiomer (e.g., the R-enantiomer) calculated using quantum chemical methods like Density Functional Theory (DFT).[18] A good match between the experimental and calculated spectra confirms the absolute configuration.
Advantages:
-
Provides the absolute configuration of the molecule in solution without the need for derivatization or crystallization.[20]
-
The technique is non-destructive.
-
Highly sensitive to the conformational landscape of the molecule.
Limitations:
-
Requires specialized instrumentation.
-
Relies on accurate quantum chemical calculations, which can be computationally intensive.
-
Interpretation of the spectra can be complex for highly flexible molecules.
Comparative Summary
| Technique | Principle | Information Provided | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| X-ray Crystallography | X-ray diffraction by a single crystal | Absolute configuration, 3D structure in solid state | High-quality single crystal | Low | Unambiguous and definitive | Crystal growth can be a major hurdle |
| NMR with CDAs | Diastereomer formation leading to distinct NMR signals | Absolute configuration, enantiomeric excess | Soluble sample, requires derivatization | Medium | Provides structural information in solution | Relies on conformational models (e.g., Mosher's) |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric excess, relative retention time | Soluble sample | High | High precision and accuracy for ee determination | Requires a reference standard for absolute configuration |
| Vibrational Circular Dichroism | Differential absorption of circularly polarized IR light | Absolute configuration in solution | Soluble sample | Medium | Non-destructive, no derivatization needed | Requires specialized equipment and computational analysis |
Conclusion
The confirmation of stereochemistry for this compound derivatives is a critical step in their development as potential therapeutic agents. The choice of analytical technique depends on the specific requirements of the study, the availability of the sample, and the stage of development.
-
X-ray crystallography should be employed whenever possible to establish an absolute stereochemical reference.
-
NMR spectroscopy with chiral derivatizing agents offers a robust method for determining absolute configuration and enantiomeric purity in solution, providing valuable conformational insights.
-
Chiral HPLC is the undisputed leader for routine, high-throughput analysis of enantiomeric purity and for preparative separations.
-
Vibrational Circular Dichroism is emerging as a powerful, non-invasive technique that bridges the gap when crystallization and derivatization are not feasible.
A multi-faceted approach, often combining the strengths of two or more of these techniques, provides the most comprehensive and self-validating system for stereochemical confirmation. For instance, using X-ray crystallography to determine the absolute configuration of a single batch, which is then used as a reference standard to validate a high-throughput chiral HPLC method for routine quality control, represents a robust and efficient strategy in a drug development setting. This integrated approach ensures the scientific integrity and trustworthiness of the data, ultimately leading to safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. columnex.com [columnex.com]
- 16. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 17. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 19. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 20. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Enigmatic Catalyst: Benchmarking (4-Methyl-1H-imidazol-2-yl)methanamine in Organocatalysis
An in-depth analysis for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of organocatalysis, the search for novel, efficient, and selective catalysts is a perpetual endeavor. Among the myriad of molecular scaffolds explored, imidazole-containing compounds have emerged as a promising class of organocatalysts, owing to their unique electronic and structural properties. This guide focuses on a specific, yet lesser-known, derivative: (4-Methyl-1H-imidazol-2-yl)methanamine . While its structural similarity to other established imidazole-based catalysts suggests potential, a comprehensive survey of the scientific literature reveals a significant gap in documented catalytic applications and performance data.
This guide, therefore, takes a different approach. Instead of a direct comparison of experimental data for the title compound, which is largely unavailable, we will provide a foundational understanding of why this molecule is of interest. We will explore the catalytic potential of the core imidazole and methanamine functionalities by drawing parallels with well-documented analogues. This analysis will serve as a guide for researchers interested in exploring the untapped catalytic potential of this compound, providing a roadmap for future investigation.
The Imidazole Core: A Versatile Catalytic Motif
The imidazole ring is a cornerstone of many biological and synthetic catalytic systems. Its unique properties, including its aromaticity, the presence of two nitrogen atoms with different basicities, and its ability to act as both a hydrogen bond donor and acceptor, make it a versatile catalytic moiety.
Key Catalytic Roles of the Imidazole Moiety:
-
General Base Catalysis: The lone pair of electrons on the sp²-hybridized nitrogen atom can act as a Brønsted base, abstracting a proton to activate a substrate.
-
Nucleophilic Catalysis: The imidazole ring can act as a nucleophile, attacking an electrophilic center to form a reactive intermediate.
-
Hydrogen Bonding: The N-H proton of the imidazole ring can participate in hydrogen bonding, stabilizing transition states and orienting substrates for selective reactions.
Numerous studies have demonstrated the efficacy of imidazole and its derivatives in catalyzing a range of organic transformations, including hydrolysis and multicomponent reactions.[1] For instance, imidazole itself has been shown to exhibit cholinesterase-like properties, accelerating the hydrolysis of acetylthiocholine.[1]
The Methanamine Substituent: A Handle for Asymmetric Catalysis
The presence of a methanamine group at the 2-position of the imidazole ring in this compound introduces a primary amine functionality. This is a critical feature for developing asymmetric organocatalysts. Primary amines are key components of many successful organocatalysts, particularly in enamine and iminium ion catalysis.
Potential Catalytic Cycles Involving the Methanamine Group:
-
Enamine Catalysis: The primary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This is a well-established strategy for asymmetric α-functionalization of carbonyl compounds.
-
Iminium Ion Catalysis: The primary amine can also react with an α,β-unsaturated carbonyl compound to form an iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. This mode of activation is widely used in asymmetric conjugate additions.
The combination of the imidazole core and the methanamine group in this compound presents an intriguing bifunctional catalyst design. The imidazole moiety could act as a secondary binding site or a co-catalytic group, working in concert with the amine to enhance reactivity and selectivity.
Benchmarking Against Established Analogues: A Hypothetical Framework
While direct experimental data for this compound is scarce, we can construct a hypothetical benchmark against well-established organocatalysts that share similar functional motifs. This provides a framework for designing initial experiments to evaluate its catalytic performance.
Table 1: Hypothetical Performance Comparison in a Model Aldol Reaction
| Catalyst | Plausible Mechanism | Expected Yield | Expected Enantioselectivity (ee) | Key Advantages |
| This compound | Enamine Catalysis (Bifunctional activation) | Moderate to High | Low to Moderate | Potentially tunable through imidazole N-substitution; simple synthesis. |
| L-Proline | Enamine Catalysis | High | High | Readily available, well-understood mechanism. |
| MacMillan Catalyst (Imidazolidinone) | Iminium Ion Catalysis | High | Very High | High enantioselectivity for a broad range of reactions. |
| Simple Primary Amine (e.g., Benzylamine) | Enamine Catalysis | Low to Moderate | Achiral | Simple, but lacks stereocontrol. |
This table is speculative and intended to guide initial research. The actual performance of this compound would need to be determined experimentally.
Experimental Protocols for Catalyst Evaluation
To benchmark the performance of this compound, a series of well-established organocatalytic reactions should be performed. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
Diagram 1: Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target catalyst.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in anhydrous THF to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water.
-
Extraction and Purification: Filter the resulting solid and wash it with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Model Reaction: Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for new organocatalysts.
Diagram 2: Experimental Workflow for the Aldol Reaction
Caption: A typical experimental setup for catalyst screening.
Experimental Protocol:
-
Reaction Setup: To a vial, add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.2 mmol, 1.0 eq.) and the ketone (e.g., acetone, 2.0 mmol, 10 eq.).
-
Catalyst Addition: Add this compound (0.04 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Future Directions and Unanswered Questions
The lack of published data on the catalytic performance of this compound presents a unique opportunity for original research. Key questions to be addressed include:
-
What is the optimal catalyst loading and reaction conditions?
-
How does the methyl group at the 4-position of the imidazole ring influence reactivity and selectivity compared to the unsubstituted analogue?
-
Can the catalyst be easily modified to tune its steric and electronic properties? For example, N-alkylation or N-arylation of the imidazole ring could provide a library of catalysts for screening.
-
In which other organocatalytic reactions does this scaffold show promise? Beyond the aldol reaction, its potential in Michael additions, Mannich reactions, and other C-C and C-X bond-forming reactions should be investigated.
Conclusion: A Call to Investigation
While a definitive comparative guide on the performance of this compound as a catalyst cannot be written at this time due to a lack of available data, this analysis provides a strong rationale for its investigation. The combination of a proven catalytic motif (the imidazole ring) with a key functional group for asymmetric catalysis (the primary amine) makes it a compelling candidate for discovery and development. The experimental protocols and hypothetical benchmarks provided herein offer a starting point for researchers to unlock the potential of this enigmatic molecule and contribute new knowledge to the vibrant field of organocatalysis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Methyl-1H-imidazol-2-yl)methanamine for Laboratory Professionals
Navigating the lifecycle of specialized chemical reagents from procurement to disposal is a cornerstone of a safe, compliant, and efficient laboratory. This guide provides an in-depth, procedural framework for the proper disposal of (4-Methyl-1H-imidazol-2-yl)methanamine, a substituted imidazole derivative. As direct safety and disposal data for this specific compound are not extensively published, this document synthesizes authoritative information from the parent imidazole class and structurally similar amine compounds to establish a robust, safety-first protocol. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental stewardship.
Hazard Assessment: Understanding the Risk Profile
This compound (PubChem CID: 16494776) shares a core structure with imidazole, a compound class recognized for its distinct hazard profile.[1] A thorough risk assessment is the prerequisite for safe handling and disposal. Based on data from analogous compounds, the primary hazards are summarized below.
Anticipated Hazard Profile:
-
Corrosivity: Imidazole-based compounds are frequently classified as corrosive and can cause severe skin burns and serious eye damage.[2][3][4][5] Contact with mucous membranes can also be destructive.[6]
-
Acute Toxicity: Many imidazoles are harmful if swallowed.[2]
-
Reproductive Toxicity: Certain imidazole derivatives are suspected of damaging fertility or the unborn child.[2][3]
-
Irritation: Inhalation may cause respiratory tract irritation.[7][8]
Given these potential hazards, this compound must be managed as a hazardous chemical waste stream from the point of generation.
Pre-Disposal Safety: Engineering Controls and PPE
Before initiating any waste collection, it is imperative to establish a safe working environment. The following engineering controls and Personal Protective Equipment (PPE) are mandatory to mitigate exposure risks.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including the transfer to a waste container, must be performed inside a properly functioning and certified chemical fume hood.[3][4][9][10] This is the primary defense against inhaling potentially irritating vapors or dusts.
-
Emergency Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within a 10-second travel distance.[3][9][10]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for preventing chemical contact.
| Protection Type | Specific Equipment | Rationale |
| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause irreversible eye damage.[3][4] |
| Hand | Chemical-resistant nitrile gloves. | Prevents direct skin contact, which may lead to burns or irritation. Always inspect gloves for integrity before use.[3] |
| Body | A fully buttoned laboratory coat. | Minimizes the risk of contamination to personal clothing and skin.[4] |
| Respiratory | A NIOSH-approved respirator (if required). | Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a hood, a respirator is necessary.[11] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, regulated process. Adherence to institutional guidelines and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[12][13][14]
Step 1: Waste Identification and Segregation
-
Declare as Hazardous Waste: As soon as the material is designated for disposal, it must be managed as hazardous waste.[11]
-
Segregate Incompatibles: This is a critical safety step. Do not mix this amine-containing compound with other waste streams.[11][12] Store it separately from:
Step 2: Containment and Labeling
-
Select a Proper Container: Use a dedicated, chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of leaks or residues.[3][4][11][12]
-
Label Correctly: Proper labeling is a regulatory requirement and essential for safety. From the moment the first drop of waste is added, the container must be labeled with a "HAZARDOUS WASTE" tag.[3][12] The label must clearly identify the full chemical name: "this compound" and an approximate concentration or quantity.[12]
Step 3: Accumulation and Storage
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be near the point of generation.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[11]
-
Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[12][15]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[10] Your institution's Environmental Health and Safety (EHS) office is responsible for the collection and ultimate disposal of hazardous chemical waste.[3][10]
-
Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a form detailing the container's contents and volume.[3][11]
The following diagram illustrates this procedural workflow.
Caption: Procedural flow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
-
Small Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a neat spill.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
Clean the spill area thoroughly.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[4]
-
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a logistical task but a fundamental component of laboratory safety and professional integrity. By understanding the compound's hazard profile, utilizing appropriate engineering controls and PPE, and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
- 1. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. himediadownloads.com [himediadownloads.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2-aminomethyl-1H-imidazole | C4H7N3 | CID 1382041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste [mde.maryland.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
